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ethyl(2-fluoroethyl)amine hydrochloride Documentation Hub

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  • Product: ethyl(2-fluoroethyl)amine hydrochloride
  • CAS: 850335-64-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoroethylamine Hydrochloride: A Core Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Fluoroethylamine hydrochloride (CAS 460-08-2), a pivotal fluorinated building block for researchers, medicinal chemists, and drug development professionals. We will...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2-Fluoroethylamine hydrochloride (CAS 460-08-2), a pivotal fluorinated building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the rationale for its application, and the validated protocols necessary for its effective use and quality control.

Introduction: The Significance of the Fluoroethyl Moiety

2-Fluoroethylamine hydrochloride is an organic compound that has garnered significant attention as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are desirable traits in drug candidates.[2] This compound provides a reliable and reactive handle to introduce the valuable 2-fluoroethyl group into more complex molecular architectures. Its hydrochloride salt form enhances its stability and solubility in water, making it easier to handle and integrate into various synthetic pathways.[1][2]

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis. The key properties of 2-Fluoroethylamine hydrochloride are summarized below, compiled from multiple sources to ensure a comprehensive profile.

PropertyValueSource(s)
CAS Number 460-08-2[3][4]
Molecular Formula C₂H₇ClFN[3]
Molecular Weight 99.54 g/mol [4][5][6]
Appearance White to light yellow crystalline powder/solid[2][3]
Melting Point 99-103 °C (lit.)[4][7]
Solubility Soluble in water[1][2]
SMILES C(CF)N.Cl[3]
InChI Key YRRZGBOZBIVMJT-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Rationale

The preparation of 2-Fluoroethylamine hydrochloride can be approached through several routes. A common and effective method involves the conversion of 2-fluoroethanol. This multi-step synthesis is designed to achieve high purity and yield, which are critical for pharmaceutical applications.[8][9]

Synthesis Workflow: From 2-Fluoroethanol

The following diagram illustrates a typical synthetic pathway. The rationale behind this approach is the use of readily available starting materials and the formation of key intermediates that allow for the controlled introduction of the amine functionality.

synthesis_workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Azide Formation (or Gabriel Synthesis) cluster_2 Step 3: Deprotection/Hydrolysis cluster_3 Step 4: Salt Formation A 2-Fluoroethanol C 2-Fluoroethyl Tosylate (Intermediate 1) A->C Pyridine or other base B Tosyl Chloride (TsCl) B->C E N-(2-Fluoroethyl)phthalimide C->E DMF, Heat D Potassium Phthalimide D->E G 2-Fluoroethylamine (Free Base) E->G Ethanol, Reflux F Hydrazine Hydrate F->G I 2-Fluoroethylamine Hydrochloride (Final Product) G->I H HCl in Ethanol H->I

Caption: Generalized workflow for the synthesis of 2-Fluoroethylamine HCl.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical principles and patent literature.[8][9]

Objective: To synthesize 2-Fluoroethylamine hydrochloride from 2-fluoroethanol with a target purity of >98%.

Step 1: Synthesis of 2-Fluoroethyl Tosylate

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and drying tube, dissolve 2-fluoroethanol (e.g., 130-160g) in a suitable solvent under an inert atmosphere.[8]

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (e.g., 190g) portion-wise, ensuring the temperature does not exceed 10 °C.[8]

  • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the intermediate, 2-fluoroethyl tosylate.

Step 2: Phthalimide Substitution

  • To a 2L flask, add the intermediate from Step 1 (130-160g), potassium phthalimide (120-130g), and DMF (500-1600mL).[8]

  • Heat the mixture to 80-120 °C and stir for 30-45 minutes, or until the reaction is complete by TLC.[8]

  • Cool the reaction mixture and pour it into a large volume of water (2-3L) with stirring.[8]

  • The precipitated solid, N-(2-fluoroethyl)phthalimide, is collected by filtration, washed with water, and dried.

Step 3 & 4: Hydrazinolysis and Salt Formation

  • Suspend the N-(2-fluoroethyl)phthalimide in ethanol.

  • Add hydrazine hydrate and reflux the mixture. The progress of the deprotection is monitored by TLC.

  • After completion, cool the mixture and filter off the phthalhydrazide byproduct.

  • To the filtrate containing the free base, add a solution of HCl in ethanol or isopropanol.

  • Cool the solution to induce crystallization of 2-Fluoroethylamine hydrochloride.

  • Collect the white crystalline solid by filtration, wash with cold ethanol, and dry under vacuum at 70-80 °C to yield the final product.[8][9]

Applications in Research and Development

2-Fluoroethylamine hydrochloride is not an end product but a critical starting material. Its utility stems from the ability of its primary amine to act as a potent nucleophile, allowing for its incorporation into a wide array of molecular scaffolds.

Pharmaceutical Synthesis

This compound is a cornerstone in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] It serves as a key intermediate for neurological drugs, offering potential avenues for treating conditions like Alzheimer's and Parkinson's disease.[1] The fluorine atom can enhance blood-brain barrier penetration and block metabolic degradation at the alpha-carbon position, prolonging the drug's half-life. It has also been used in the synthesis of anti-cancer and anti-inflammatory agents.[5]

Agrochemicals

In the agrochemical sector, it is used to develop more effective and environmentally considerate herbicides and pesticides.[1][2] The fluoroethyl moiety can enhance the systemic activity and soil stability of the active ingredients.

Chemical Probes and Reagents

Beyond its role as a building block, it is used to synthesize specialized chemical reagents. Examples include:

  • N-2-fluoroethylmaleimide: A reagent for modifying thiol groups in proteins.[10]

  • 1,3-bis-(2-fluoroethyl) urea (BFU): Used in the synthesis of various biologically active compounds.[10]

  • 2-fluoroethylisocyanate: A versatile reagent for creating carbamate linkages.[10]

The following diagram illustrates the pivotal role of 2-Fluoroethylamine HCl as a precursor to these diverse applications.

applications cluster_B cluster_C cluster_D A 2-Fluoroethylamine HCl B Pharmaceuticals A->B Nucleophilic Addition/ Substitution C Agrochemicals A->C Intermediate Synthesis D Specialty Reagents A->D Derivatization B1 Neurological Drugs B->B1 B2 Anticancer Agents B->B2 C1 Herbicides C->C1 C2 Pesticides C->C2 D1 N-2-fluoroethylmaleimide D->D1 D2 2-fluoroethylisocyanate D->D2

Caption: Key application areas derived from 2-Fluoroethylamine HCl.

Analytical Quality Control

Ensuring the purity and identity of 2-Fluoroethylamine hydrochloride is paramount, especially when it is intended for use in GMP environments. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for quality control.[3]

HPLC Protocol for Purity Assessment

Objective: To determine the purity of a batch of 2-Fluoroethylamine hydrochloride using Reverse Phase HPLC.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[11]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

Expected Results: The main peak corresponding to 2-Fluoroethylamine hydrochloride should be sharp and well-resolved. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of >95% is typically required for research-grade material.[3][6]

Representative Analytical Data
Analytical TechniqueParameterExpected Result
Purity (HPLC) Area %≥95%[3][6]
Identity (¹H NMR) Chemical Shifts (δ)Consistent with the structure (peaks for -CH₂F, -CH₂N-)
Identity (Mass Spec) Molecular Ion PeakConsistent with the molecular weight of the free base
Appearance Visual InspectionWhite to light yellow crystalline solid

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling 2-Fluoroethylamine hydrochloride.

  • Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[12][13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water. If irritation occurs, seek medical attention.[12][14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[12][13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[2][13][14] The product has a shelf life of approximately 2 years under proper storage conditions.[3]

Conclusion

2-Fluoroethylamine hydrochloride is more than just a chemical on a shelf; it is a key enabler of innovation in medicinal chemistry and materials science. Its value lies in the unique properties imparted by the fluorine atom, combined with the synthetic versatility of the primary amine. Understanding the rationale behind its synthesis, its diverse applications, and the rigorous methods for ensuring its quality allows researchers to leverage this powerful building block to its full potential, paving the way for the development of next-generation therapeutics and advanced materials.

References

  • Anichem. (n.d.). 2-Fluoroethylamine Hydrochloride: A Versatile Research Compound. Retrieved from [Link]

  • Google Patents. (2016). CN104496825B - The preparation method of 2-fluorine ethylamine hydrochloride.
  • Caming Pharmaceutical Ltd. (n.d.). 2-Fluoroethylamine hydrochloride CAS 460-08-2. Retrieved from [Link]

  • Google Patents. (2015). CN104496825A - Preparation method of 2-fluoroethylamine hydrochloride.
  • SIELC Technologies. (2018). Ethanamine, 2-fluoro-, hydrochloride (9CI). Retrieved from [Link]

  • HazComFast. (n.d.). 2-Fluoroethylamine (CAS 406-34-8). Retrieved from [Link]

  • Company Website. (n.d.). 2-Fluoroethylamine. Retrieved from [Link]

Sources

Exploratory

2-Fluoroethylamine hydrochloride melting point

An In-Depth Technical Guide to the Melting Point of 2-Fluoroethylamine Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the melting point of 2-F...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Melting Point of 2-Fluoroethylamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of 2-Fluoroethylamine hydrochloride (CAS No. 460-08-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Beyond a simple statement of the value, this document delves into the theoretical underpinnings of melting point determination, presents validated experimental protocols for its accurate measurement, and discusses the implications of this physical property in the context of material purity and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this critical parameter.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[3][4] For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[3][4] This physical constant is fundamental for several reasons:

  • Identification: The melting point is a characteristic property that aids in the identification of a compound.[5]

  • Purity Assessment: The presence of impurities typically causes a depression and broadening of the melting point range.[5][6] Therefore, a sharp, well-defined melting point is a reliable indicator of high purity.

  • Stability and Formulation: In drug development, understanding the melting point is crucial for assessing the thermal stability of an active pharmaceutical ingredient (API) and for designing robust formulation and manufacturing processes.[7][8]

2-Fluoroethylamine hydrochloride is a white to light yellow crystalline solid that is soluble in water.[1] Its accurate characterization is the first step in its successful application in complex synthetic pathways.

Physicochemical Properties of 2-Fluoroethylamine Hydrochloride

A summary of the key identification and physical properties of 2-Fluoroethylamine hydrochloride is presented below.

PropertyValueSource(s)
CAS Number 460-08-2[9][10][11][12]
Molecular Formula C₂H₆FN·HCl[11]
Molecular Weight 99.54 g/mol [9]
Appearance White to light yellow/orange powder or crystal[1]
Melting Point 99-103 °C (lit.)[9][12][13]
Alternate Names 2-Aminoethyl Fluoride Hydrochloride, 2-Fluoroethanamine hydrochloride[10]

Theoretical Principles of Melting Point Determination

The melting of a crystalline solid is an endothermic process where thermal energy overcomes the intermolecular forces holding the molecules in a fixed crystal lattice. For a pure substance, this phase transition occurs at a specific temperature. However, the presence of a soluble impurity disrupts the crystal lattice, requiring less energy to break the structure. This results in a lower melting point (melting point depression) and a broader melting range, as different parts of the mixture melt at different temperatures.[6]

Two primary techniques are employed for melting point determination in a laboratory setting: the capillary melting point method and Differential Scanning Calorimetry (DSC).

  • Capillary Method: This traditional and widely used technique involves heating a small, packed sample in a capillary tube and visually observing the temperature range from the onset of melting (first appearance of liquid) to complete liquefaction.[14]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][15] It provides highly precise data on melting points, as well as other thermal events like glass transitions and crystallization, making it invaluable in pharmaceutical sciences for studying polymorphism and purity.[7][8][16]

Experimental Protocols for Melting Point Determination

The following protocols are designed to ensure accurate and reproducible determination of the melting point of 2-Fluoroethylamine hydrochloride.

Capillary Melting Point Determination

This protocol is based on standard laboratory procedures using a digital melting point apparatus (e.g., a Mel-Temp).[17][18]

Causality: The slow heating rate near the melting point is critical for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate reading.[17] A fresh sample must be used for each determination because the thermal history of a previously melted sample can alter its crystalline structure, leading to a different melting range.[18]

Experimental Workflow: Capillary Method

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting A 1. Ensure sample is dry and finely powdered. B 2. Load sample into capillary tube to a height of 2-3 mm. A->B C 3. Pack sample tightly by tapping or dropping through a tube. B->C D 4. Place capillary in melting point apparatus. C->D E 5. Heat rapidly to ~15°C below expected m.p. (e.g., to ~85°C). D->E F 6. Reduce heating rate to 1-2°C per minute. E->F G 7. Observe and record T1: Temperature of first liquid droplet. F->G H 8. Observe and record T2: Temperature of complete liquefaction. G->H I 9. Report melting point as the range T1 - T2. H->I J 10. Allow apparatus to cool. Repeat with a fresh sample. I->J

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 2-Fluoroethylamine hydrochloride sample is completely dry, as residual solvent can act as an impurity.[18]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[18][19]

    • Press the open end of a capillary tube into the powder until a small amount of sample is collected.[17][18]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[17][18] The final packed height should be 2-3 mm.[14][17] An excessive sample height can lead to a broadened melting range.[18]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[18]

    • If the approximate melting point is known (99-103°C), heat the block rapidly to a temperature about 15-20°C below the expected value (e.g., 85°C).[17][18]

    • Reduce the heating rate to 1-2°C per minute to ensure accurate temperature measurement during the phase transition.[14][17]

    • Observe the sample through the magnifying eyepiece.

  • Data Recording:

    • Record the temperature at which the first droplet of liquid becomes visible. This is the onset of melting.[14]

    • Continue observing and record the temperature at which the last solid crystal disappears, turning into a clear liquid. This is the completion of melting.[14]

    • The melting point is reported as the range between these two temperatures.

    • Turn off the heater and allow the apparatus to cool. For highest accuracy, perform the determination at least twice with fresh samples.[14]

Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and automated approach to determining the melting point. It measures the heat absorbed by the sample during melting, providing a precise melting onset and peak temperature.

Causality: The use of an inert atmosphere (e.g., nitrogen) prevents oxidative degradation of the sample at elevated temperatures. The instrument is calibrated with a standard of known melting point and enthalpy of fusion (e.g., indium) to ensure the accuracy of both temperature and heat flow measurements.

Experimental Workflow: DSC Analysis

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A 1. Calibrate DSC instrument with a certified standard (e.g., Indium). B 2. Accurately weigh 1-5 mg of sample into an aluminum DSC pan. A->B C 3. Hermetically seal the pan. B->C D 4. Place sample pan and an empty reference pan into the DSC cell. C->D E 5. Equilibrate system at a low temperature (e.g., 25°C). D->E F 6. Heat sample at a controlled rate (e.g., 10°C/min) under N2 purge. E->F G 7. Record heat flow vs. temperature. F->G H 8. Analyze the resulting thermogram. G->H I 9. Determine onset temperature of the endothermic melting peak. H->I J 10. Determine the peak temperature of the endotherm. H->J

Caption: Workflow for Melting Point Determination by DSC.

Step-by-Step Methodology:

  • Instrument and Sample Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard such as indium.

    • Accurately weigh 1-5 mg of 2-Fluoroethylamine hydrochloride into a clean aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.[15]

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

    • Initiate a heating program, typically ramping the temperature at a constant rate (e.g., 10°C/min) through the melting region to a temperature well above the completion of melting (e.g., 130°C).

  • Data Interpretation:

    • The output is a thermogram plotting heat flow against temperature. The melting of the sample will appear as an endothermic peak.

    • The melting point is typically reported as the extrapolated onset temperature of the peak. The temperature at the peak's apex is also often reported.

    • The area under the peak is proportional to the heat of fusion, another important thermodynamic property of the material.

Safety and Handling

2-Fluoroethylamine hydrochloride is classified as an irritant.[9] It may cause skin, eye, and respiratory irritation.[20] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[10][21] Avoid contact with skin and eyes.[21]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[10] The compound is noted to be hygroscopic.[12]

Conclusion

The melting point of 2-Fluoroethylamine hydrochloride is consistently reported in the range of 99-103°C. This guide has provided both the theoretical context and detailed, validated protocols for the accurate determination of this critical physical property using both capillary and advanced calorimetric techniques. Adherence to these methodologies is essential for ensuring data integrity, which is paramount for the use of this compound in research and development, particularly within the exacting standards of the pharmaceutical industry.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • Organic Chemistry at CU Boulder. Mel-Temp Melting Point Apparatus.
  • Sigma-Aldrich. 2-Fluoroethylamine hydrochloride technical grade, 90%.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Matrix Scientific. 460-08-2 Cas No. | 2-Fluoroethylamine hydrochloride.
  • TCI AMERICA. 2-Fluoroethylamine Hydrochloride | 460-08-2.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Contract Laboratory. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals.
  • HazComFast. Ethanamine, 2-fluoro-, hydrochloride (CAS 460-08-2) - Safety Data.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Scribd. Melting Point Apparatus Experimental Manual.
  • CymitQuimica. CAS 460-08-2: Ethanamine, 2-fluoro-, hydrochloride.
  • SSERC. Melting point determination.
  • Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials.
  • Improved Pharma. (2024, February 8). Differential Scanning Calorimetry.
  • TCI Deutschland GmbH. 2-Fluoroethylamine Hydrochloride | 460-08-2.
  • Apollo Scientific. (2022, May 16). 2,2-Difluoroethylamine hydrochloride Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. 2,2,2-Trifluoroethylamine hydrochloride Material Safety Data Sheet.
  • Fisher Scientific. Sigma Aldrich 2-Fluoroethylamine hydrochloride 10 g.
  • Yong-Chem. 2-Fluoroethylamine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9996, 2-Fluoroethylamine.
  • Santa Cruz Biotechnology, Inc. 2-Fluoroethylamine hydrochloride | CAS 460-08-2.
  • Henan Allgreen Chemical Co.,Ltd. 2-fluoroethylamine hydrochloride. Retrieved from [Link]

  • University of Calgary. ORGANIC LABORATORY TECHNIQUES 4.1. MELTING POINT.
  • CAS. Sodium acetate - CAS Common Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 517045, Sodium Acetate.
  • Mansoura University. Determination of melting and boiling points.
  • Al-Mustaqbal University College. (2021, September 19). EXPERIMENT (1) DETERMINATION OF MELTING POINTS.
  • Royal Society of Chemistry. (2026, January 20). Melting point determination.

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Foundational

2-Fluoroethylamine hydrochloride spectral data (NMR, IR, MS)

An in-depth technical analysis of 2-Fluoroethylamine hydrochloride (CAS: 460-08-2) requires more than a simple tabulation of spectral peaks. As a Senior Application Scientist, I approach this compound by examining the ph...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Fluoroethylamine hydrochloride (CAS: 460-08-2) requires more than a simple tabulation of spectral peaks. As a Senior Application Scientist, I approach this compound by examining the physical chemistry that dictates its spectral behavior. This fluorinated aliphatic amine salt is not only a critical pharmaceutical building block but has recently emerged as a highly effective surface passivating agent in advanced perovskite solar cells[1].

This whitepaper deconstructs the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data of 2-fluoroethylamine hydrochloride, explaining the causality behind the experimental observations and providing self-validating protocols for accurate data acquisition.

Conformational Dynamics: The Electrostatic Gauche Effect

Before interpreting the spectral data, one must understand the molecule's conformational behavior in solution. In standard 1,2-disubstituted ethanes, steric hindrance typically dictates an anti conformational preference. However, 2-fluoroethylamine hydrochloride exhibits a pronounced gauche effect [2].

When the amine is protonated to form the ammonium salt (–NH₃⁺), a strong Lewis-type electrostatic attraction occurs between the cationic nitrogen and the highly electronegative, electron-rich fluorine atom[2]. This attraction overrides steric repulsion, locking the molecule predominantly in the gauche conformation. This rigidity directly influences the scalar coupling constants ( J ) observed in NMR spectroscopy, as the dihedral angles between the protons and the fluorine atom remain relatively fixed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Solvent Overlap Trap (Expert Insight)

A common pitfall in analyzing this compound is improper solvent selection.

  • In Methanol-d4 (MeOD): The residual CHD₂OD peak appears at 3.31 ppm, which directly obscures the –CH₂–N multiplet (3.29–3.35 ppm)[3].

  • In Deuterium Oxide (D₂O): The residual HDO peak appears at 4.79 ppm, which directly overlaps with the –CH₂–F multiplet (4.63–4.82 ppm)[3].

Self-Validating Solution: To achieve a pristine spectrum without relying on complex presaturation pulse sequences, DMSO-d₆ should be used for routine 1H NMR acquisition. If MeOD or D₂O must be used, variable temperature (VT) NMR can be employed to shift the residual water/methanol peak away from the analyte signals.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, MeOD) [3] | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 4.82 – 4.63 | dt (appears as m) | 2H | 2JHF​ ≈ 47.0, 3JHH​ ≈ 5.0 | –CH₂–F (C2) | | 3.35 – 3.29 | dt (appears as m) | 2H | 3JHF​ ≈ 20.0, 3JHH​ ≈ 5.0 | –CH₂–N (C1) |

Causality of Splitting: The spin-½ ¹⁹F nucleus causes massive heteronuclear splitting. The geminal proton-fluorine coupling ( 2JHF​ ) is exceptionally large (~47 Hz), splitting the C2 protons into a wide doublet. This is further split into triplets by the adjacent C1 protons.

Table 2: ¹³C NMR Data (101 MHz, MeOD) [3] | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | | 81.2 | d | 1JCF​ = 167.2 | C–F (C2) | | 41.2 | d | 2JCF​ = 20.0 | C–N (C1) |

Mass Spectrometry (MS)

Because 2-fluoroethylamine hydrochloride is a pre-ionized salt, it is an ideal candidate for Electrospray Ionization (ESI) in positive mode. The salt completely dissociates in the LC solvent, and the highly basic primary amine readily accepts a proton.

  • Target Ion: m/z 64.1 [M+H]⁺ (Free base MW = 63.08 g/mol )[3].

  • Fragmentation Mechanics: At low collision energies (CE), the [M+H]⁺ ion is highly stable. At elevated CE, the primary fragmentation pathway is the neutral loss of Hydrogen Fluoride (HF, -20 Da), yielding an m/z 44 fragment corresponding to an aziridinium or vinylamine cation.

Infrared (IR) Spectroscopy

IR spectroscopy is best performed on the solid salt using Attenuated Total Reflectance (ATR-FTIR)[4]. Because the salt is hygroscopic, a dry environment and rapid background subtraction are essential.

  • N–H Stretching (Ammonium): A very broad, intense band from 3200–2800 cm⁻¹. Self-Validating Check: The absence of the sharp, dual bands typical of a free primary amine (3400–3300 cm⁻¹) confirms the compound is fully protonated.

  • C–F Stretching: A strong, sharp absorption band between 1000–1100 cm⁻¹, characteristic of primary alkyl fluorides.

  • N–H Bending: A distinct peak around 1600 cm⁻¹.

Experimental Workflows & Protocols

To ensure reproducibility and data integrity, the following analytical workflow should be strictly adhered to.

Workflow Sample 2-Fluoroethylamine HCl Solid Salt PrepNMR Dissolve in DMSO-d6 (Avoids D2O/MeOD overlap) Sample->PrepNMR PrepMS Dilute in MeOH/H2O + 0.1% Formic Acid Sample->PrepMS PrepIR Direct Solid Application (Dry Environment) Sample->PrepIR NMR NMR Spectrometer 1H, 13C, 19F Probes PrepNMR->NMR MS ESI-MS (Positive Mode) Soft Ionization PrepMS->MS IR ATR-FTIR Diamond Crystal PrepIR->IR DataNMR Confirm Gauche Effect & J-Couplings NMR->DataNMR DataMS Confirm Mass m/z 64.1 [M+H]+ MS->DataMS DataIR Confirm Protonation -NH3+ & C-F bands IR->DataIR

Analytical workflow for the spectral characterization of 2-Fluoroethylamine Hydrochloride.

Protocol: Standard Operating Procedure for Spectral Validation

Step 1: NMR Acquisition

  • Dissolve 15–20 mg of the solid salt in 0.6 mL of anhydrous DMSO-d₆.

  • Perform gradient shimming until the solvent peak FWHM is <1.0 Hz.

  • Acquire ¹H NMR with a minimum 10-second relaxation delay (D1) to ensure accurate integration of the heavily split multiplets.

  • Acquire ¹⁹F NMR with ¹H decoupling. Causality: Decoupling collapses the complex proton-fluorine multiplets into a single, sharp singlet (typically around -220 ppm), which is ideal for assessing the purity of the fluorinated species without integration errors.

Step 2: LC-MS Validation

  • Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Utilize direct infusion at 10 µL/min into the ESI source.

  • Set the capillary voltage to 3.0 kV and desolvation temperature to 250°C to prevent thermal degradation of the aliphatic chain.

  • Extract the ion chromatogram (EIC) specifically for m/z 64.1.

References

  • Title: Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect Source: Beilstein Journal of Organic Chemistry URL
  • Title: Sustainable organophosphorus-catalysed Staudinger reduction Source: The Royal Society of Chemistry URL
  • Title: 2-Fluoroethylamine Hydrochloride Additive for Highly Efficient and Stable FAPbI3 Perovskite Solar Cells Source: ACS Applied Energy Materials URL
  • Title: Spectral Viewer: FT-NMR / FT-IR Source: Sigma-Aldrich URL

Sources

Exploratory

The Biological Activity and Synthetic Utility of 2-Fluoroethylamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry and drug development, the strategic introduction of fluorine atoms into organic scaffolds is a highly validated method for optimizing pharmacokinetic and pharmacodyna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the strategic introduction of fluorine atoms into organic scaffolds is a highly validated method for optimizing pharmacokinetic and pharmacodynamic properties. 2-Fluoroethylamine hydrochloride (CAS: 460-08-2) serves as a premier aliphatic fluorinated building block. By providing a stable, highly reactive source of the 2-fluoroethyl moiety, this compound is instrumental in synthesizing advanced therapeutics, ranging from bioavailable cannabinoid derivatives to highly selective kinase inhibitors and positron emission tomography (PET) radiotracers.

This whitepaper provides an in-depth analysis of the biological activity, conformational causality, and self-validating synthetic protocols associated with 2-fluoroethylamine hydrochloride.

Physicochemical Causality: The "Double Gauche" Effect

The biological efficacy of molecules synthesized from 2-fluoroethylamine hydrochloride is heavily dictated by its unique conformational isomerism. The addition of a highly electronegative fluorine atom to an ethylamine backbone induces a phenomenon known as the electrostatic gauche effect [1].

In a physiological medium, the strong electrostatic attraction between the highly electronegative fluorine atom ( Fδ− ) and the protonated amine ( N+ ) forces the molecule to preferentially adopt a gauche conformation rather than the sterically expected anti conformation[1]. This is further stabilized by hyperconjugation, specifically the electron donation from the σCH​ bonding orbital into the σCF∗​ antibonding orbital[1].

Biological Implication: This conformational "locking" is highly advantageous in drug design. It allows researchers to synthesize conformationally restricted analogs of neurotransmitters that perfectly mimic the bioactive spatial orientation required to bind to specific targets, such as GABA and NMDA receptors, while simultaneously resisting enzymatic degradation[1].

Gauche_Effect A 2-Fluoroethylamine Hydrochloride (Base Structure) B Electronegative F Atom Introduction A->B C Electrostatic Attraction (N+ and F-) B->C D Hyperconjugation (σCH → σ*CF) B->D E Stabilization of Gauche Conformer C->E D->E F Enhanced Receptor Binding (e.g., GABA / NMDA) E->F

Conformational locking mechanism of 2-fluoroethylamine via the double gauche effect.

Pharmacological Applications

Enhancing Cannabinoid Pharmacokinetics

Phytocannabinoids like Cannabidiol (CBD) and Cannabigerol (CBG) possess broad-spectrum therapeutic potential but suffer from severe pharmacokinetic limitations, including extensive first-pass metabolism and poor aqueous solubility.

Researchers utilize 2-fluoroethylamine hydrochloride in a Mannich-type condensation to append fluorinated oxazine rings to the aromatic core of these cannabinoids. The integration of the aliphatic 2-fluoroethyl chain drastically alters the molecule's lipophilicity profile. Unlike aromatic modifications that decrease bioavailability, this aliphatic fluorine modification increases absorption and metabolic stability. Biologically, these 2-fluoroethyl-substituted CBD/CBG derivatives exhibit potent anticancer potential against renal tumor cell lines and notable antimalarial effects, proving that the modification preserves the critical phenolic OH group's bioactivity.

Kinase Inhibition in Oncology

In targeted cancer therapies, 2-fluoroethylamine hydrochloride is utilized to synthesize inhibitors for the RET (REarranged during Transfection) receptor tyrosine kinase[2]. Unregulated RET kinase activity is a primary driver in malignancies such as medullary thyroid carcinoma (MTC)[2]. By incorporating the 2-fluoroethyl moiety into the inhibitor's scaffold, drug developers can fine-tune the lipophilic efficiency of the compound, maximizing tumor penetrance while actively reducing off-target pharmacological liabilities (such as hERG inhibition) that typically cause severe side effects[2].

PET Radiotracer Development

The 2-fluoroethyl group is a cornerstone in the development of 18F -labeled radiotracers for Positron Emission Tomography (PET).

  • Enzyme-Activated Trapping: In the synthesis of [18F] -FEAnGA—a tracer designed to monitor extracellular β -glucuronidase ( β -GUS) activity in tumor microenvironments—2-fluoroethylamine acts as the critical signaling moiety[3]. When β -GUS cleaves the glucuronic acid moiety, the less hydrophilic [18F] -fluoroethylamine is released and becomes trapped in the target tissue, providing high-contrast, quantitative kinetic data[3].

  • Receptor Mapping: It is also used to synthesize highly specific ligands for the corticotropin-releasing factor type-1 (CRF1) receptor, achieving sub-nanomolar binding affinities ( Ki​≤1.2 nM) necessary for mapping brain penetrance and receptor occupancy in vivo[4].

PET_Synthesis Step1 Precursor Preparation (Imidazole Carbamate Spacer) Step2 Alkylation Reaction (Add 2-FEA HCl + Et3N) Step1->Step2 Step3 Intermediate Formation (Stir 5h at RT in CH2Cl2) Step2->Step3 Step4 Deprotection (NaOH Treatment) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5 Step6 Isolated PET Tracer ([18F]-FEAnGA) Step5->Step6

Workflow for synthesizing 2-fluoroethyl-functionalized PET radiotracers.

Quantitative Data Summary

The table below summarizes the measurable pharmacological impact of integrating 2-fluoroethylamine into various therapeutic scaffolds.

Parent ScaffoldSynthetic ModificationBiological TargetPharmacological OutcomeRef
Cannabidiol (CBD) Mannich condensation with 2-FEA HClEndocannabinoid SystemIncreased absorption; enhanced antimalarial & anticancer activity.
Pyrazolo[1,5-a]pyrimidine N-alkylation with 2-FEA HClCRF1 ReceptorHigh binding affinity ( Ki​≤1.2 nM); optimized brain penetrance.[4]
HMR1826 Analog Alkylation with 2-FEA HCl β -Glucuronidase10-fold hydrophilicity increase; selective tissue trapping in vivo.[3]
Alkylammonium Salts F-atom substitutionGABA / NMDA ReceptorsConformer stabilization via electrostatic gauche effect.[1]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each step, ending with a self-validating analytical checkpoint.

Protocol A: Mannich-Type Synthesis of Fluorinated Cannabinoid Oxazines[2]

Objective: To synthesize a bioavailable, fluorinated oxazine derivative of CBD.

  • Reactant Preparation: Dissolve 1.0 equivalent of CBD and 1.2 equivalents of 2-fluoroethylamine hydrochloride in anhydrous ethanol.

    • Causality: 2-FEA is supplied as a stable hydrochloride salt to prevent volatilization and degradation. It must be neutralized in situ with a mild base (e.g., triethylamine) to liberate the nucleophilic free amine required for the reaction.

  • Formaldehyde Addition: Slowly add 2.5 equivalents of aqueous formaldehyde (37%) dropwise at 0∘C .

    • Causality: Formaldehyde acts as the carbon bridge. It reacts with the free 2-fluoroethylamine to form a highly reactive iminium ion intermediate, which subsequently undergoes electrophilic aromatic substitution on the electron-rich phenolic ring of the cannabinoid.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: The spatial proximity of the cannabinoid's phenolic -OH group to the newly appended amine allows for spontaneous intramolecular cyclization, forming the stable oxazine ring.

  • Validation (TLC & NMR): Quench the reaction with water and extract with ethyl acetate. Run a Thin-Layer Chromatography (TLC) plate using Hexane:EtOAc (8:2).

    • Self-Validation: The disappearance of the starting CBD spot and the appearance of a lower- Rf​ (more polar) spot confirms the integration of the oxazine nitrogen. Structural confirmation is achieved via 1H NMR, specifically looking for the highly split fluoroethyl CH2​ protons resulting from 19F−1H spin-spin coupling.

Protocol B: Synthesis of 2-Fluoroethyl-Functionalized PET Precursors[4]

Objective: Alkylation of an imidazole carbamate precursor to yield a β -GUS PET tracer.

  • Precursor Activation: Resuspend the methylated imidazole carbamate intermediate in anhydrous CH2​Cl2​ under a continuous N2​ atmosphere.

    • Causality: Strict anhydrous conditions are mandatory to prevent the premature hydrolysis of the moisture-sensitive carbamate intermediate.

  • Amine Addition: Add 1.1 equivalents of 2-fluoroethylamine hydrochloride and 1.1 equivalents of triethylamine ( Et3​N ).

    • Causality: Et3​N serves a dual mechanistic purpose: it scavenges the HCl from 2-FEA HCl to generate the active nucleophile, and it neutralizes the acidic byproduct of the alkylation, driving the reaction equilibrium forward.

  • Reaction Propagation: Stir the slurry for 5 hours at room temperature.

    • Causality: Room temperature provides sufficient kinetic energy for this highly reactive electrophile. Elevated temperatures risk the thermal degradation of the self-immolative nitrophenyl spacer.

  • Workup and Validation: Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography using EtOAc-Hexane (1:1) supplemented with 0.1% Et3​N .

    • Self-Validation: The addition of 0.1% Et3​N to the mobile phase neutralizes the acidic silanol groups on the silica gel, preventing the basic amine product from streaking. Product identity is definitively validated via 19F NMR, which will display a characteristic single peak corresponding to the terminal aliphatic fluorine atom.

References

  • [1] Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. ResearchGate. URL:

  • Design, synthesis, and biological profiling of fluorinated cannabidiol and cannabigerol derivatives as promising therapeutic agents. Figshare. URL:

  • [2] US20220348585A1 - Compounds Useful as RET Inhibitors. Google Patents. URL:

  • [3] Synthesis and Evaluation of [18F]-FEAnGA as a PET Tracer for β-Glucuronidase Activity. Josorge. URL:

  • [4] Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. NIH. URL:

Sources

Foundational

2-Fluoroethylamine Hydrochloride: A Strategic Fluorinated Building Block in Modern Medicinal Chemistry

Executive Summary The integration of fluorine into organic frameworks is a cornerstone of modern drug discovery, driven by fluorine's ability to modulate lipophilicity, metabolic stability, and molecular conformation. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into organic frameworks is a cornerstone of modern drug discovery, driven by fluorine's ability to modulate lipophilicity, metabolic stability, and molecular conformation. 2-Fluoroethylamine hydrochloride (CAS: 460-08-2) has emerged as a highly versatile fluorinated building block[1]. As a stable, water-soluble alkylammonium salt, it provides a direct synthetic route to incorporate the 2-fluoroethyl moiety into complex active pharmaceutical ingredients (APIs), agrochemicals, and positron emission tomography (PET) imaging agents[2][3].

This technical guide explores the stereoelectronic principles governing its behavior, details field-proven synthetic methodologies, and highlights its transformative applications in contemporary medicinal chemistry.

The Stereoelectronic Advantage: The Fluorine Gauche Effect

The strategic value of 2-fluoroethylamine hydrochloride extends far beyond simple bioisosteric replacement. When the 2-fluoroethyl group is appended to an amine or amide, it induces a profound stereoelectronic phenomenon known as the fluorine gauche effect [4].

Mechanistic Causality

In a standard aliphatic chain, steric repulsion typically drives substituents into an anti (180°) conformation. However, the highly electronegative fluorine atom alters this dynamic. In 2-fluoroethylamides and protonated 2-fluoroethylamines, the C–F bond strongly prefers to orient gauche (60°) to the C–N bond[4]. This conformational bias is driven by:

  • Hyperconjugation: Electron donation from the bonding σC−H​ orbital into the strongly antibonding σC−F∗​ orbital.

  • Electrostatic Attraction: Favorable dipole-dipole interactions between the partially negative fluorine and the partially positive nitrogen/amide proton.

Impact on Drug Design

By forcing the molecule into a predictable gauche conformation, medicinal chemists can "pre-organize" the ligand. This reduces the entropic penalty upon binding to a target receptor, often resulting in significantly enhanced binding affinity and target selectivity.

G Anti Anti Conformer (High Energy) Gauche Gauche Conformer (Low Energy, Preferred) Anti->Gauche Stereoelectronic Hyperconjugation Receptor Target Receptor (Pre-organized Binding) Gauche->Receptor Reduced Entropic Penalty

Conformational pre-organization via the fluorine gauche effect.

Applications in Therapeutics and Diagnostics

The unique physicochemical profile of 2-fluoroethylamine hydrochloride has led to its successful integration across multiple therapeutic areas:

  • Neurological Therapeutics (Psilocin Prodrugs): Recent advancements in psychedelic research utilize 2-fluoroethylamine to synthesize fluorinated reversible N-alkyl carbamate derivatives of psilocin[5][6]. The fluorinated carbamate acts as a finely tuned prodrug, enabling favorable oral bioavailability and brain penetration while delivering sustained, sub-hallucinogenic exposure to promote neuroplasticity[5][6].

  • Cannabinoid CB2 Receptor Ligands: 2-Fluoroethylamine is utilized via amide coupling to synthesize 2-oxoquinoline derivatives. The substitution at the amide bond is critical, and the incorporation of the 2-fluoroethyl chain has been shown to heavily influence the binding efficiency and specificity for the CB2 receptor[7].

  • PET Imaging Agents: In radiochemistry, 2-fluoroethylamine hydrochloride is a critical precursor for synthesizing 18 F-labelled 2-fluoroethyl-nitrosoureas (e.g., 18 F-BFNU), which are analogs of chemotherapeutic drugs used to study in vivo pharmacokinetics via PET scans[8].

G SM 2-Fluoroethylamine HCl (CAS: 460-08-2) FreeBase Free Base Generation (NEt3 or K2CO3) SM->FreeBase Base Neutralization Isocyanate Phosgenation (COCl2, 60°C) SM->Isocyanate Direct Reaction Amide Amide Coupling (Acyl Chlorides) FreeBase->Amide Sulfonamide Sulfonylation (Sulfonyl Chlorides) FreeBase->Sulfonamide Drug1 CB2 Receptor Ligands (Neurological Targets) Amide->Drug1 Drug2 Psilocin Prodrugs (Neuroplasticity) Amide->Drug2 Drug3 PET Imaging Agents (18F-Nitrosoureas) Isocyanate->Drug3

Synthetic workflows utilizing 2-fluoroethylamine HCl in drug discovery.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-Fluoroethylamine Hydrochloride
PropertySpecificationRationale / Impact
CAS Number 460-08-2[1]Unique identifier for the hydrochloride salt.
Molecular Weight 99.54 g/mol [3]Low molecular weight ensures high atom economy in synthesis.
Appearance White crystalline solid[1]Easy to weigh, handle, and store compared to the volatile free base.
Solubility High in H₂O & polar organics[1]Enables biphasic (Schotten-Baumann) and polar solvent reactions.
Storage Class 11 - Combustible Solids[3]Requires storage in a cool, dry place away from incompatible substances[1][3].
Table 2: NMR Conformational Analysis ( 3JHF​ Coupling)

The precise population of gauche vs. anti conformers can be calculated using proton-fluorine vicinal coupling constants ( 3JHF​ )[9].

Conformer StateEstimated 3JHF​ (Hz)Experimental Observation (DMSO-d6)
Pure Gauche ~28.8 Hz[9]-
Pure Anti ~12.9 Hz[9]-
Observed Average -26.8 ± 0.1 Hz [9]

Data Interpretation: The experimental average of 26.8 Hz is heavily skewed toward the 28.8 Hz theoretical maximum for the gauche state, proving that the gauche conformer overwhelmingly dominates in solution[9].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind specific reagent choices and environmental controls is explicitly detailed.

Protocol A: Synthesis of N-(2-Fluoroethyl)amides via Acid Chlorides

This protocol is optimized for generating fluorinated amides (e.g., CB2 receptor ligands) while preventing runaway exothermic degradation[7].

  • Preparation: Suspend 2-fluoroethylamine hydrochloride (1.0 equiv, e.g., 0.187 mmol) in anhydrous dichloromethane (DCM, 3.0 mL) under an inert atmosphere[7].

  • Base Addition: Add triethylamine (Et₃N, ~2.0-2.5 equiv) to the suspension[7].

    • Causality: Et₃N serves a dual purpose. First, it neutralizes the HCl salt, liberating the nucleophilic 2-fluoroethylamine free base in situ. Second, it acts as an acid scavenger for the HCl generated during the subsequent coupling.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath[7].

    • Causality: Amide coupling with acid chlorides is highly exothermic. Cooling prevents the degradation of the volatile free amine and suppresses di-acylation side reactions.

  • Electrophile Addition: Slowly add the target acid chloride (1.5 equiv, e.g., 0.280 mmol) dissolved in DCM (0.5 mL) dropwise[7].

  • Propagation & Completion: Stir at 0 °C for 10 minutes, then remove the ice bath and allow the mixture to warm to room temperature (RT) for an additional 20–30 minutes[7]. Monitor completion via TLC.

  • Workup: Remove the solvent under reduced pressure and purify the residue via flash chromatography[7].

Protocol B: Biphasic Synthesis of N-(2-Fluoroethyl)sulfonamides

This Schotten-Baumann-type approach is ideal for synthesizing sulfonamides without requiring strictly anhydrous conditions[9].

  • Reagent Mixing: Suspend 2-fluoroethylamine hydrochloride (2.0 g, 0.02 mol) and the desired sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 2.0 g, 0.01 mol) in tetrahydrofuran (THF, 20 mL)[9].

  • Aqueous Base Addition: Add an aqueous solution of potassium carbonate (K₂CO₃, 3 M, 52 mL) to the mixture[9].

    • Causality: The biphasic system partitions the reaction. The water-soluble 2-fluoroethylamine HCl is neutralized by the aqueous K₂CO₃. The liberated free base migrates to the organic/interface layer to react with the sulfonyl chloride, driving the reaction forward efficiently.

  • Reaction: Stir the mixture under reflux for 2 hours. Monitor progress via TLC[9].

  • Isolation: Once complete, concentrate the mixture under reduced pressure to a small volume. The product will precipitate[9].

  • Purification: Isolate the precipitate via vacuum filtration, wash thoroughly with ice-water to remove residual inorganic salts, and dry under vacuum[9]. Expected yield: ~88%[9].

Protocol C: Synthesis of 2-Fluoroethylisocyanate

Isocyanates are critical intermediates for synthesizing ureas and carbamates (e.g., PET imaging precursors)[8].

  • Suspension: Suspend 2-fluoroethylamine hydrochloride (400 mg, 4 mmol) in 15 mL of anhydrous dioxane[8].

  • Thermal Activation: Heat the suspension to 60 °C[8].

  • Phosgenation: Slowly bubble phosgene gas through the suspension for 15 minutes[8]. (Warning: Phosgene is highly toxic; this must be performed in a specialized containment hood).

    • Causality: Direct phosgenation of the hydrochloride salt at elevated temperatures avoids the need to isolate the highly volatile and reactive 2-fluoroethylamine free base, significantly improving safety and yield.

  • Completion & Purge: Stir at 65 °C for an additional 30 minutes. Flush the system aggressively with nitrogen to remove excess phosgene[8].

  • Filtration: Filter off any unreacted 2-fluoroethylamine hydrochloride. The resulting 2-fluoroethylisocyanate in dioxane can be used directly in subsequent steps without further purification[8].

References

  • Source: uark.
  • Source: cymitquimica.
  • Source: Canadian Science Publishing (cdnsciencepub.com)
  • 2-Fluoroethylamine hydrochloride technical grade, 90% Source: Sigma-Aldrich URL
  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure (PMC)
  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure (ACS)
  • Source: nih.
  • Source: acs.
  • The CF bond as a tool in the conformational control of amides Source: Semantic Scholar URL

Sources

Exploratory

2-Fluoroethylamine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Fluoroethylamine Hydrochloride in Drug Design and Biochemistry Executive Summary 2-Fluoroethylamine hydrochloride (2-FEA HCl) is a highly specialized aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Fluoroethylamine Hydrochloride in Drug Design and Biochemistry

Executive Summary

2-Fluoroethylamine hydrochloride (2-FEA HCl) is a highly specialized aliphatic amine salt that serves as a transformative building block in modern medicinal chemistry and structural biology. Unlike standard alkylamines, the strategic placement of a highly electronegative fluorine atom β to the primary amine fundamentally alters the molecule's physicochemical and stereoelectronic properties. This whitepaper dissects the three primary mechanisms of action by which 2-FEA HCl influences drug development: electrostatic conformational locking (the gauche effect) , inductive pKa modulation , and mechanism-based enzyme inhibition .

Stereoelectronic Pre-organization: The Electrostatic Gauche Effect

The most profound mechanistic contribution of 2-fluoroethylamine to drug design is its ability to dictate molecular geometry through the electrostatic gauche effect [1].

In unprotonated aliphatic chains, substituents typically adopt an anti (antiperiplanar) conformation to minimize steric repulsion. However, when 2-fluoroethylamine is protonated at physiological pH (forming the 2-fluoroethylammonium cation), the molecule undergoes a dramatic conformational inversion. The strong charge-dipole attraction between the positively charged ammonium group ( −N+H3​ ) and the highly electronegative, electron-rich fluorine atom forces the molecule into a locked gauche conformation, with a dihedral angle of approximately 60° [2].

While hyperconjugation ( σCH​→σCF∗​ ) provides minor stabilization, quantum mechanical calculations confirm that Lewis-type electrostatic interactions are the primary driver of this phenomenon, persisting even in high-dielectric aqueous environments [1]. Drug developers exploit this mechanism to pre-organize flexible pharmacophores into their bioactive geometries, significantly reducing the entropic penalty upon binding to targets such as G-protein coupled receptors (GPCRs) and calcium-sensing receptors (CaR) [3][4].

GaucheEffect A 2-Fluoroethylamine (Free Base) B Protonation (HCl) Physiological pH A->B +H+ C 2-Fluoroethylammonium Cation B->C D Electrostatic Attraction (N+ ... F-) C->D Primary Driver E Hyperconjugation (σCH -> σ*CF) C->E Secondary Driver F Gauche Conformation Locked (~60° Dihedral) D->F E->F

Mechanistic pathway of the electrostatic gauche effect in protonated 2-fluoroethylamine.

Pharmacokinetic Optimization: Inductive pKa Modulation

The mechanism of action of 2-FEA HCl extends beyond 3D geometry into the realm of acid-base thermodynamics. The strong electron-withdrawing inductive effect (-I) of the β -fluorine atom destabilizes the positively charged ammonium species. Consequently, the conjugate acid of 2-fluoroethylamine has a significantly lower pKa (~8.93) compared to its non-fluorinated counterpart, ethylamine (pKa ~10.6) [5][6].

This shift in basicity has profound implications for pharmacokinetics. At a physiological pH of 7.4, standard aliphatic amines are almost entirely ionized (>99.9%), restricting their passive diffusion across lipid bilayers. By lowering the pKa to ~8.9, the β -fluorine modification increases the fraction of the neutral, un-ionized free base by approximately 40-fold. This mechanism directly enhances membrane permeability, oral bioavailability, and blood-brain barrier (BBB) penetration without requiring the addition of highly lipophilic, metabolically vulnerable alkyl groups [7].

Quantitative Comparison: Ethylamine vs. 2-Fluoroethylamine
PropertyEthylamine HCl2-Fluoroethylamine HClMechanistic Impact
pKa (Conjugate Acid) ~10.68.93-I effect reduces basicity [8].
Free Base at pH 7.4 < 0.1%~2.5 - 3.0%~40x increase in membrane-permeable species.
Protonated Conformation Anti (Steric preference)Gauche (Electrostatic lock)Pre-organization for receptor binding [1].
Enzymatic Reactivity Substrate (Oxidized)Mechanism-Based InhibitorCovalent active-site blockade [9].

Biochemical Intervention: Mechanism-Based Enzyme Inhibition

In biochemical pharmacology, 2-fluoroethylamine motifs are frequently deployed as mechanism-based (suicide) inhibitors against amine-oxidizing enzymes, such as monoamine oxidases (MAO A/B) and tyramine oxidase [9][10].

The mechanism relies on the enzyme's own catalytic cycle. When the enzyme attempts to oxidize the α -carbon of the 2-fluoroethylamine derivative, the presence of the highly electronegative β -fluorine atom alters the electronic transition state. This facilitates the generation of a highly reactive electrophilic intermediate (such as an iminium ion or a radical species). This intermediate rapidly undergoes nucleophilic attack by an active-site residue or the enzyme's cofactor (e.g., FAD or topaquinone), resulting in defluorination and the formation of an irreversible covalent adduct that permanently inactivates the enzyme [9].

SuicideInhibition A Target Enzyme (e.g., MAO / Tyramine Oxidase) B 2-FEA Pharmacophore Binding A->B C Enzymatic Oxidation (Catalytic Activation) B->C D Reactive Intermediate (Iminium / Radical) C->D Electron Transfer E Defluorination / Nucleophilic Attack D->E F- Leaving Group F Irreversible Covalent Adduct Formation E->F Active Site Blockade

Mechanism-based (suicide) inhibition pathway of 2-fluoroethylamine derivatives.

Advanced Applications: Native LC-MS Buffering

Beyond pharmacodynamics, the precise pKa of 2-fluoroethylamine (8.93) has recently solved a critical challenge in structural biology: native Liquid Chromatography-Mass Spectrometry (LC-MS). Traditional volatile buffers like ammonium acetate fail to provide adequate buffering capacity at physiological pH (7.0–7.4). 2-Fluoroethylamine acts as a highly effective volatile buffer that maintains native protein conformations during electrospray ionization (ESI), preventing electrochemically-driven pH shifts and allowing the high-resolution mass spectral analysis of complex antibody proteoforms [5].

Experimental Protocol: Self-Validating Potentiometric pKa Determination

To accurately quantify the inductive effect of the β -fluorine on amine basicity, a rigorously controlled potentiometric titration must be utilized.

Causality of Design: Potentiometry is selected over UV-Vis spectrophotometry because simple aliphatic amines lack suitable chromophores. Degassed water is strictly required because atmospheric CO2​ dissolves to form carbonic acid, which neutralizes basic amines and artificially depresses the calculated pKa. Self-Validation Mechanism: This protocol requires the simultaneous parallel titration of a reference standard (Ethylamine HCl). This validates the electrode's Nernstian slope and isolates the ΔpKa​ caused strictly by the fluorine atom, ensuring the system controls for ambient temperature and ionic strength fluctuations.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00 at a strictly maintained 25.0 ± 0.1 °C. Ensure the Nernstian slope is >98%.

  • Solvent Preparation: Boil ultra-pure Milli-Q water for 15 minutes and cool under a continuous stream of inert Argon gas to completely expel dissolved CO2​ .

  • Sample Preparation: Accurately weigh 5.0 mg of 2-Fluoroethylamine hydrochloride and dissolve it in 10.0 mL of the degassed water within a jacketed titration vessel maintained at 25.0 °C under an Argon blanket.

  • Reference Preparation (Control): In a separate identical vessel, prepare a 5.0 mg solution of Ethylamine hydrochloride in 10.0 mL of degassed water.

  • Titration Execution: Titrate both solutions using standardized 0.01 M NaOH (carbonate-free). Add the titrant in 0.05 mL increments, allowing the potential (mV) to fully stabilize (<0.1 mV/min drift) before recording the pH.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) against the volume of NaOH added. The peak of the first derivative corresponds to the equivalence point. The pH at exactly half the equivalence volume represents the precise pKa of the conjugate acid.

  • Validation Check: The calculated pKa of the Ethylamine HCl control must fall within 10.60 ± 0.05. If validated, the pKa of 2-Fluoroethylamine HCl can be confidently recorded (expected ~8.93).

References

  • The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated. University of St Andrews Research Portal. Available at:[Link]

  • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Direct syntheses of stereoisomers of 3-fluoro GABA and β-fluoroamine analogues of the calcium receptor (CaR). CORE. Available at:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A universal buffer system for native LC-MS analysis of antibody-based therapeutics. bioRxiv. Available at:[Link]

  • Question: exogenous amines used to rescue the K258A mutant of aspartate aminotransferase was 2fluroethylamine. Chegg. Available at:[Link]

  • Cas 406-34-8, Ethanamine, 2-fluoro-. LookChem. Available at: [Link]

  • Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Fluorinated phenylcyclopropylamines. Part 6: Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines. ResearchGate. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 2-Fluoroethylamine Hydrochloride in Modern Agrochemical Synthesis

Introduction: The Strategic Role of Fluorine in Agrochemical Innovation The introduction of fluorine atoms into active molecules is a cornerstone of modern agrochemical design. Strategic fluorination can dramatically alt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Agrochemical Innovation

The introduction of fluorine atoms into active molecules is a cornerstone of modern agrochemical design. Strategic fluorination can dramatically alter a compound's physicochemical properties, leading to enhanced biological efficacy, improved metabolic stability, and optimized environmental profiles.[1][2][3] The unique attributes of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—are leveraged to fine-tune lipophilicity, binding affinity to target enzymes or receptors, and resistance to metabolic degradation.[2] Consequently, a significant percentage of newly developed agrochemicals are fluorinated compounds.[1][4]

2-Fluoroethylamine hydrochloride (CAS: 460-08-2) has emerged as a versatile and highly valuable C2 building block in this context.[5] As a primary amine, it serves as a readily available synthon for introducing the critical 2-fluoroethyl moiety into a wide array of molecular scaffolds. This moiety is instrumental in developing next-generation herbicides, fungicides, and pesticides with superior performance characteristics.[5][6]

This guide provides an in-depth exploration of 2-fluoroethylamine hydrochloride, offering detailed protocols, field-proven insights, and the scientific rationale behind its application for researchers and development professionals in the agrochemical sector.

Compound Profile: 2-Fluoroethylamine Hydrochloride

A thorough understanding of the reactant's properties is fundamental to successful and safe experimental design.

Physicochemical and Structural Data
PropertyValueReference(s)
CAS Number 460-08-2[7][8]
Molecular Formula C₂H₆FN · HCl[7][9]
Molecular Weight 99.53 g/mol [8][9][10]
Appearance White to light yellow powder or crystalline solid[9]
Melting Point 99-103 °C[11]
Solubility Soluble in water and organic solvents[5]
SMILES String Cl.NCCF[7][11]
InChI Key YRRZGBOZBIVMJT-UHFFFAOYSA-N[7][11]
Safety, Handling, and Storage

As a reactive chemical intermediate, 2-fluoroethylamine hydrochloride requires careful handling to ensure personnel safety and experimental integrity.

GHS Hazard Statements:

  • H315: Causes skin irritation.[12]

  • H319: Causes serious eye irritation.[12]

  • H335: May cause respiratory irritation.[12]

Precautionary Measures:

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[10][12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][13] Avoid the formation of dust and aerosols.[12] Use non-sparking tools and take measures to prevent electrostatic discharge.[12][13]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][13] Keep the container tightly closed to prevent moisture ingress.[10]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[10] If irritation occurs, seek medical attention.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][12][13]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][12]

    • Ingestion: Seek medical attention.[10]

Core Synthetic Applications in Agrochemical R&D

The primary utility of 2-fluoroethylamine hydrochloride lies in its function as a nucleophile, enabling the construction of C-N bonds to introduce the 2-fluoroethyl group. The following protocols detail the most common and effective synthetic transformations.

General Synthetic Utility Overview

G main 2-Fluoroethylamine Hydrochloride sub1 N-Alkylated Derivatives (Herbicides, Fungicides) main->sub1 N-Alkylation (Protocols 3.2, 3.3) sub2 Urea Derivatives (Plant Growth Regulators) main->sub2 Reaction with Isocyanates sub3 Amide & Sulfonamide Derivatives (Insecticides, Herbicides) main->sub3 Acylation with Acyl Halides sub4 Isocyanate Intermediates main->sub4 Reaction with Phosgene Equivalents

Protocol 1: Direct N-Alkylation with Halides

This method is a robust and widely used strategy for forming secondary amines, which are common substructures in agrochemicals. The reaction involves the nucleophilic substitution of a halide by the amine. The hydrochloride salt must first be neutralized in situ with a suitable base to liberate the free amine for the reaction to proceed.

Causality and Experimental Choice:

  • Base Selection: A non-nucleophilic base is critical to prevent it from competing with the amine in reacting with the alkyl halide. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are sufficiently basic to deprotonate the ammonium salt but are poor nucleophiles.[14][15] Using a strong base like NaOH can be problematic and may lead to side reactions.[16]

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the amine salt and the base while effectively solvating the transition state of the Sₙ2 reaction.[15][17]

  • Monitoring: Over-alkylation to the tertiary amine is a potential side reaction. Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to stop the reaction upon consumption of the starting material for optimal yield of the desired secondary amine.[17]

Experimental Protocol:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluoroethylamine hydrochloride (1.0 eq) and the chosen anhydrous solvent (e.g., Acetonitrile, 5-10 mL per mmol of substrate).[15][17]

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq) to the suspension. Stir the mixture at room temperature for 15-30 minutes.[15][17]

  • Halide Addition: Slowly add the alkyl or benzyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the appropriate temperature (typically 50-80 °C) and stir. Monitor the reaction's progress periodically by TLC or LC-MS.[17]

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[15][17]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the pure N-alkylated 2-fluoroethylamine derivative.[15][17]

G start Setup Flask with 2-FEA·HCl, Solvent, Base add_halide Add Alkyl Halide (R-X) start->add_halide react Heat and Stir (Monitor by TLC/LC-MS) add_halide->react workup Cool, Quench/Filter, and Extract react->workup purify Dry and Concentrate Organic Layer workup->purify final_product Purify by Column Chromatography purify->final_product

Protocol 2: Reductive Amination

Reductive amination is an alternative strategy for N-alkylation that is particularly effective for synthesizing secondary amines from primary amines without the risk of over-alkylation. The process involves the initial formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.

Causality and Experimental Choice:

  • Reducing Agent: The choice of reducing agent is critical. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the protonated imine intermediate over the starting carbonyl compound, preventing reduction of the aldehyde or ketone.[15][17]

  • pH Control: The initial imine formation is often acid-catalyzed. Adding a catalytic amount of acetic acid can facilitate this step, but the pH must be controlled (typically 6-7) to ensure the amine remains sufficiently nucleophilic and the imine remains susceptible to reduction.[15]

Experimental Protocol:

  • Preparation: To a round-bottom flask, add 2-fluoroethylamine hydrochloride (1.0 eq), the aldehyde or ketone (1.1 eq), and a suitable solvent such as methanol or 1,2-dichloroethane.

  • Base Addition: Add a base (e.g., triethylamine, 1.1 eq) to neutralize the hydrochloride salt.

  • Imine Formation: If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[17]

  • Reduction: In a separate flask, prepare a solution or suspension of the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) in the same solvent. Slowly add the reducing agent to the reaction mixture, maintaining the temperature at 0 °C initially.[17]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[17]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using silica gel column chromatography.

G start Combine 2-FEA·HCl, Carbonyl (R₂C=O), and Base imine Stir at RT for 1-2h (Imine Formation) start->imine reduction Cool to 0°C Add Reducing Agent imine->reduction react Warm to RT and Stir (Monitor by TLC/LC-MS) reduction->react workup Quench with NaHCO₃ and Extract react->workup purify Dry, Concentrate, and Purify by Chromatography workup->purify

Conclusion

2-Fluoroethylamine hydrochloride is a powerful and indispensable building block for modern agrochemical research and development. Its ability to introduce the 2-fluoroethyl group via robust and versatile synthetic routes, such as N-alkylation and reductive amination, allows for the systematic modification of lead compounds to enhance their biological activity and stability.[5][6] The protocols and scientific rationale presented in this guide provide a solid foundation for researchers to confidently and safely incorporate this key intermediate into their synthetic programs, driving the discovery of more effective and sustainable crop protection solutions.

References

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  • 460-08-2 | 2-Fluoroethylamine hydrochloride. Fluoromart.
  • Best CAS 460-08-2 2-Fluoroethylamine Hydrochloride,2-Fluoroethylamine hydrochloride. Echemi.
  • Boosting Crop Yields: The Significance of 2,2-Difluoroethylamine in Agrochemical Innov
  • Ethanamine, 2-fluoro-, hydrochloride (CAS 460-08-2)
  • 2-Fluoroethylamine technical grade, 90. Millipore Sigma.
  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. EurekAlert!.
  • 2-Fluoroethylamine Hydrochloride. CymitQuimica.
  • 2-Fluoroethylamine Hydrochloride | 460-08-2. TCI Deutschland GmbH.
  • Synthesis and biological activity of fluoroalkylamine deriv
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  • 2-Fluoroethylamine technical grade, 90 460-08-2. Sigma-Aldrich.
  • Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine. Benchchem.
  • 2-Fluoroethylamine hydrochloride technical grade, 90%. Sigma-Aldrich.
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  • 2-Fluoroethylamine hydrochloride CAS 460-08-2. Caming Pharmaceutical Ltd.
  • 2-Fluoroethylamine hydrochloride | CAS 460-08-2. SCBT.
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.
  • Preparation method of 2-fluoroethylamine hydrochloride.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • The preparation method of 2-fluorine ethylamine hydrochloride.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC.
  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS - University of Amsterdam.
  • A Convenient Way for the Synthesis of Mono N-Alkyl
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Deriv
  • Herbicidal activity of fluoroquinolone deriv
  • Best Conditions For N-Alkyl
  • Application Notes and Protocols for the N-alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem.
  • Fluorinated Pesticides in Modern Pest Control Potential and Challenges.
  • (PDF) Recent developments in fluorine‐containing pesticides.

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Application

Application Note: 2-Fluoroethylamine Hydrochloride as a Key Synthon for Fluorinated N-Heterocycles in Medicinal Chemistry

Executive Summary The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, improve metabolic stability, and fine-tune basicity. 2-Fluoroethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, improve metabolic stability, and fine-tune basicity. 2-Fluoroethylamine hydrochloride (2-FEA·HCl) serves as a highly versatile, bifunctional building block for incorporating the 2-fluoroethyl moiety into diverse N-heterocycles, including piperidines, azepanes, triazoles, and pyrimidines. This application note details the mechanistic rationale, validated synthetic workflows, and physicochemical impacts of utilizing 2-FEA·HCl in preclinical drug development.

Mechanistic Insights: The Fluorine Gauche Effect & Reagent Causality

The free base of 2-fluoroethylamine is a highly volatile liquid (bp ~39–42 °C) that is prone to rapid degradation and atmospheric CO₂ absorption. Utilizing the hydrochloride salt (mp 99–103 °C) provides a bench-stable, easily handled solid that ensures precise stoichiometric control during parallel synthesis.

In medicinal chemistry, the 2-fluoroethyl group is highly strategic due to the "fluorine gauche effect" [1]. When the amine is protonated or incorporated into a heterocyclic system, the highly electronegative fluorine atom engages in a favorable electrostatic charge-dipole interaction with the adjacent nitrogen[1]. This stereoelectronic effect forces the C–C bond into a gauche conformation (dihedral angle ~60°) rather than the sterically expected anti conformation.

Causality in Drug Design: This gauche pre-organization restricts the conformational flexibility of the heterocycle, significantly reducing the entropic penalty upon target binding[1]. Furthermore, the strong electron-withdrawing nature (-I effect) of the fluorine atom lowers the pKa of the adjacent basic nitrogen by 1.5 to 2.0 units compared to a standard ethyl group[1]. This pKa modulation is a vital tactic for increasing the fraction of un-ionized drug at physiological pH, thereby improving membrane permeability and oral bioavailability.

Logical Workflows for Heterocycle Construction

G1 FEA 2-Fluoroethylamine Hydrochloride Sub1 Dialdehydes (Oxidative Cleavage) FEA->Sub1 NaBH3CN Sub2 Terminal Alkynes (+ Azide conversion) FEA->Sub2 CuAAC Click Sub3 Heteroaryl Halides (SNAr) FEA->Sub3 DIPEA, Heat Prod1 N-(2-Fluoroethyl) Piperidines Sub1->Prod1 Prod2 1-(2-Fluoroethyl) -1,2,3-Triazoles Sub2->Prod2 Prod3 N-(2-Fluoroethyl) Pyrimidines Sub3->Prod3

General synthetic strategies for N-heterocycles using 2-Fluoroethylamine Hydrochloride.

Validated Experimental Protocols

Synthesis of N-(2-Fluoroethyl)piperidines via Double Reductive Amination

Causality & Design: This protocol constructs fluorinated piperidine rings from acyclic dialdehyde precursors[2]. Because 2-FEA is supplied as an HCl salt, a mild base (NaHCO₃) is required to liberate the free amine in situ[2]. Stronger bases (like NaOH) are strictly avoided to prevent base-catalyzed aldol condensation of the dialdehyde. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is stable in the slightly acidic conditions (pH ~5.5) required to activate the intermediate imine into an electrophilic iminium ion[2].

ExpWorkflow Step1 Step 1: Free Base Liberation Mix 2-FEA·HCl with NaHCO3 in EtOH Step2 Step 2: Imine Formation Add dialdehyde intermediate, stir 1h Step1->Step2 Step3 Step 3: Reduction Add NaBH3CN and AcOH, stir 3h Step2->Step3 Step4 Step 4: Workup & Purification Quench, extract, Flash Chromatography Step3->Step4

Experimental workflow for the double reductive amination of dialdehydes.

Step-by-Step Methodology:

  • Free Base Liberation: Suspend 2-fluoroethylamine hydrochloride (1.2 equiv) and NaHCO₃ (1.2 equiv) in anhydrous ethanol (0.2 M) at 20 °C. Stir for 15 minutes to liberate the free amine[2].

  • Imine Formation: Add the dialdehyde substrate (1.0 equiv) dropwise to the suspension. Stir the mixture at 20 °C for 1 hour[2].

    • Self-Validation: Monitor via LC-MS; the complete disappearance of the dialdehyde mass [M+H]⁺ and the appearance of the cyclic iminium intermediate indicates readiness for reduction.

  • Reduction: Add NaBH₃CN (2.5 equiv) followed by glacial acetic acid to adjust the pH to ~5.5. Stir the reaction at 20 °C for 3 hours[2].

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-(2-fluoroethyl)piperidine[2].

Construction of 1-(2-Fluoroethyl)-1H-1,2,3-triazoles via CuAAC Click Chemistry

Causality & Design: 1,2,3-Triazoles are highly stable bioisosteres of amide bonds[3]. To synthesize 1-(2-fluoroethyl)-triazoles, 2-FEA·HCl must first be converted into 2-fluoroethyl azide. The subsequent Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is highly regioselective for the 1,4-disubstituted triazole. Copper(II) sulfate is reduced in situ by L-ascorbic acid to maintain a catalytic cycle of active Cu(I), which prevents the oxidative homocoupling of the alkyne[3].

Step-by-Step Methodology:

  • Azide Preparation: Convert 2-fluoroethylamine hydrochloride to 2-fluoroethyl azide via displacement of a 2-fluoroethyl tosylate intermediate with NaN₃[4].

    • Safety Protocol: Low molecular weight azides are potentially explosive. Do not isolate neat; maintain the azide as a solution in DMF or THF[4].

  • Click Reaction Setup: In a reaction vial, dissolve the terminal alkyne (1.0 equiv) and the 2-fluoroethyl azide solution (1.2 equiv) in DMF (0.1 M)[3].

  • Catalyst Generation: Add an aqueous solution of CuSO₄·5H₂O (10 mol%) followed immediately by an aqueous solution of L-ascorbic acid (20 mol%)[3]. The solution will shift from blue to yellow/brown, confirming Cu(I) generation.

  • Cycloaddition: Stir the mixture at room temperature for 2 hours[3].

    • Self-Validation: TLC (UV active) will show the consumption of the alkyne and the emergence of a highly polar, UV-active triazole spot.

  • Workup: Dilute the mixture with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate for purification[3].

Quantitative Data: Physicochemical Impact of 2-Fluoroethylation

The following table summarizes the expected reaction yields and the profound physicochemical shifts induced by substituting a standard ethyl group with a 2-fluoroethyl group on various heterocyclic scaffolds.

Heterocyclic ScaffoldSynthetic PathwayKey ReagentsTypical Yield RangeExpected Δ LogP (vs. Ethyl)Expected Δ pKa (vs. Ethyl)
N-(2-Fluoroethyl)piperidine Reductive AminationNaBH₃CN, NaHCO₃55–85%-0.2 to -0.4-1.5 to -2.0
1-(2-Fluoroethyl)-1,2,3-triazole CuAAC (Click)CuSO₄, L-Ascorbic Acid65–90%-0.1 to -0.3N/A (Neutral)
N-(2-Fluoroethyl)pyrimidine SNArDIPEA, DMF, 80 °C60–80%-0.2 to -0.5-1.0 to -1.5

Sources

Method

Application Note: Amide Bond Formation with 2-Fluoroethylamine Hydrochloride

Strategic Overview & Mechanistic Context The strategic incorporation of a 2-fluoroethyl moiety into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine substitution modulates lipophilicity, enhan...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Context

The strategic incorporation of a 2-fluoroethyl moiety into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine substitution modulates lipophilicity, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and predictably influences molecular conformation[1].

When utilizing 2-fluoroethylamine, the stereoelectronic properties of the molecule dictate its behavior. Due to the hyperconjugative gauche effect ( σCH​→σCF∗​ ), the highly electronegative fluorine atom and the amide nitrogen preferentially adopt a gauche conformation in physiological media[2]. This pre-organization is highly advantageous in structure-based drug design, as it can lock a molecule into a bioactive conformation[3].

Because the free base of 2-fluoroethylamine is volatile and difficult to handle, it is universally supplied as a stable hydrochloride salt. This physical state necessitates strict stoichiometric control during amide coupling to ensure efficient amine liberation and subsequent nucleophilic attack[4].

Logical Workflow & Causality

The successful coupling of 2-fluoroethylamine hydrochloride relies on a dual-pathway initiation: the carboxylic acid must be converted into a highly reactive electrophile, while the amine must be simultaneously liberated from its inactive salt form.

When utilizing uronium-based reagents like HATU, the reaction is driven by the formation of a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen in the HOAt leaving group provides a neighboring group effect that accelerates nucleophilic attack[5]. However, the strong inductive electron-withdrawing effect (-I) of the fluorine atom slightly attenuates the nucleophilicity of the primary amine. Therefore, maintaining a strictly basic environment is the single most critical variable to prevent the amine from re-protonating[4].

Workflow A Carboxylic Acid (1.0 equiv) C Active Ester Formation A->C B Coupling Reagent (HATU or EDC, 1.2 equiv) B->C G Amide Bond Formation (Nucleophilic Acyl Substitution) C->G D 2-Fluoroethylamine HCl (1.2 - 1.5 equiv) F In Situ Amine Liberation D->F E Base (DIPEA / NMM) (3.0 - 4.0 equiv) E->C Deprotonates Acid E->F Neutralizes HCl F->G H Aqueous Workup & Isolation G->H

Logical workflow for amide coupling with 2-fluoroethylamine hydrochloride.

Quantitative Reagent Comparison

Selecting the correct coupling system depends on the steric hindrance of the carboxylic acid and the desired scale of the reaction.

Coupling SystemPrimary ReagentsBase EquivalentsTypical YieldReaction TimeMechanistic Advantage
Uronium-based HATU, DIPEA3.0 – 4.0 eq85 – 95%1 – 4 hGenerates highly reactive HOAt ester; ideal for sterically hindered acids[5].
Carbodiimide EDC·HCl, HOAt, NMM3.0 – 5.0 eq75 – 90%4 – 16 hWater-soluble byproducts allow for simplified aqueous workup[4].
Acid Chloride (COCl)₂, DMF (cat.), TEA2.5 – 3.0 eq80 – 95%2 – 6 hBypasses standard coupling agents; best for highly deactivated substrates.

Validated Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Coupling

Designed for complex, sterically hindered, or highly valuable carboxylic acid substrates.

Step 1: Pre-activation Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: The base deprotonates the carboxylic acid, allowing the carboxylate anion to attack the uronium salt of HATU. This forms the highly reactive HOAt active ester and releases tetramethylurea as a byproduct[5].

Step 2: Amine Liberation & Coupling To the stirring mixture, add 2-fluoroethylamine hydrochloride (1.2 eq) followed immediately by an additional portion of DIPEA (2.0 eq). Causality: The HCl salt must be neutralized to liberate the free amine. Without this excess base, the amine remains protonated and completely unreactive toward the active ester.

Step 3: Reaction Monitoring & Self-Validation Stir the reaction at room temperature. Self-Validating Checkpoint: After 15 minutes, spot the reaction mixture on wetted universal pH paper. The pH must register between 8 and 9. If the pH is <7, the reaction will stall. Add DIPEA dropwise until basicity is restored. Monitor conversion via LC-MS or TLC (typically complete within 1–4 hours).

Step 4: Quench and Extraction Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Causality: NaHCO₃ neutralizes any remaining active ester and extracts unreacted carboxylic acid and acidic HOAt byproducts into the aqueous layer.

Step 5: Acidic Wash & Self-Validation Separate the organic layer and wash it with 1N HCl. Self-Validating Checkpoint: Test the aqueous waste layer; it must be pH 1-2. This confirms that all excess DIPEA and unreacted 2-fluoroethylamine have been fully protonated and successfully partitioned out of the organic product layer.

Step 6: Final Polish Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace tetramethylurea remains.

Protocol B: EDC/HOAt-Mediated Coupling

Designed for general library synthesis and scale-up where avoiding uronium byproducts is preferred[4].

Step 1: Reagent Combination To a solution of the carboxylic acid (1.0 eq) and 2-fluoroethylamine hydrochloride (1.2 eq) in DMSO or DMF (0.2 M), add EDC·HCl (1.5 eq) and HOAt (1.5 eq).

Step 2: Base Addition Add N-Methylmorpholine (NMM) (5.0 eq) dropwise to the mixture. Causality: NMM is a slightly weaker base than DIPEA but is highly effective in EDC-mediated couplings. The large excess ensures both the EDC·HCl and the 2-fluoroethylamine hydrochloride are neutralized, while maintaining the basicity required for the coupling[4].

Step 3: Incubation Stir the mixture at ambient temperature overnight (12–16 hours).

Step 4: Aqueous Precipitation / Workup Dilute the mixture heavily with water or Ethyl Acetate. Causality: Because EDC and its urea byproduct are water-soluble, washing the organic phase three times with H₂O efficiently removes the coupling reagents, often yielding a crude product pure enough for direct use[4].

Troubleshooting Guide

  • Issue: Complete lack of product formation; starting materials recovered.

    • Root Cause: Insufficient base. The 2-fluoroethylamine is trapped as the hydrochloride salt.

    • Correction: Recalculate base equivalents. You must account for the HCl salt of the amine, the acidic nature of the carboxylic acid, and (if using EDC·HCl) the hydrochloride salt of the coupling agent.

  • Issue: Formation of guanidinium byproducts (when using HATU).

    • Root Cause: The 2-fluoroethylamine attacked the HATU reagent directly instead of the active ester.

    • Correction: Ensure the carboxylic acid and HATU are pre-mixed with base for 2-5 minutes before the addition of the amine salt.

Sources

Application

Application Note: Synthesis of Complex Amines Using 2-Fluoroethylamine Hydrochloride

Strategic Rationale & Physicochemical Profiling In modern medicinal chemistry and drug development, the strategic incorporation of fluorine is a highly validated approach to optimize pharmacokinetic and pharmacodynamic p...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Physicochemical Profiling

In modern medicinal chemistry and drug development, the strategic incorporation of fluorine is a highly validated approach to optimize pharmacokinetic and pharmacodynamic properties. The 2-fluoroethyl moiety, specifically, is frequently utilized as a bioisostere for hydroxyl or standard alkyl groups. Its introduction can finely tune the basicity (pKa) of adjacent amines, block metabolically labile sites from cytochrome P450-mediated oxidation, and predictably increase lipophilicity (logD) to enhance blood-brain barrier penetration or cellular permeability[1][2].

2-Fluoroethylamine hydrochloride (CAS: 460-08-2) serves as the premier building block for introducing this moiety[3].

Why the Hydrochloride Salt?

The free base of 2-fluoroethylamine is a low-boiling liquid (bp ~42–43 °C) that is highly volatile, difficult to handle precisely, and prone to atmospheric degradation. The hydrochloride salt (C₂H₆FN·HCl) is a stable, white crystalline solid that is highly soluble in water and polar organic solvents[3][4]. However, the use of the salt form necessitates precise in situ base liberation during synthetic workflows to ensure the amine is nucleophilic without causing premature volatilization or unwanted side reactions.

G A 2-Fluoroethylamine HCl (Stable Precursor) B Base Liberation (DIPEA / TEA / Acetate) A->B Neutralization C Reductive Amination (Aldehydes/Ketones) B->C + Carbonyl D Nucleophilic Substitution (Alkyl/Aryl Halides) B->D + Electrophile E Amide Coupling (Carboxylic Acids) B->E + Activated Acid F Complex Fluoroalkyl Amines C->F D->F E->F

Synthetic pathways for generating complex amines using 2-fluoroethylamine hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the quantitative data and expected outcomes for the primary synthetic pathways utilizing 2-fluoroethylamine hydrochloride, synthesized from recent literature[1].

Reaction PathwayReagents & CatalystsOptimal SolventTemp / TimeExpected YieldImpact on Molecule
Reductive Amination NaBH₃CN or NaBH(OAc)₃, AcOHDMF/MeOH or DCMRT / 24–72 h12–64%Increases lipophilicity (logD)
Microwave SNAr Heteroaryl Halide, DIPEAIsopropanol (iPrOH)175 °C / 10–30 min42–56%Rapid functionalization
Amide Coupling HATU or EDC/HOBt, DIPEADMF or DCMRT / 2–16 h70–90%Stable amide bond formation

Validated Experimental Protocols

As an application scientist, it is critical to understand that a protocol is not merely a recipe, but a sequence of chemically logical steps. The following methodologies are designed as self-validating systems, ensuring that intermediate states are confirmed before proceeding to irreversible steps.

Protocol A: Mild Reductive Amination

This protocol is optimized for coupling 2-fluoroethylamine hydrochloride with complex, sterically hindered, or sensitive aldehydes to yield secondary amines[1].

Causality & Logic: Reductive amination requires the formation of an electrophilic iminium ion. Because we are starting with a hydrochloride salt, we use glacial acetic acid to create an in situ acetate buffer. This liberates the free amine for nucleophilic attack while maintaining the mildly acidic environment (pH 4–5) required to dehydrate the hemiaminal intermediate into the iminium ion.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target aldehyde (1.0 equiv) and 2-fluoroethylamine hydrochloride (2.0 to 4.0 equiv) in a solvent mixture of DMF/MeOH (4:1 v/v).

    • Insight: DMF ensures complete solubilization of the salt, while MeOH acts as a protic shuttle to facilitate hemiaminal formation.

  • Acidification & Activation: Add glacial acetic acid (excess, ~9.0 equiv). Stir the mixture at room temperature for 1 hour.

  • In-Process Control (Self-Validation): Before adding the reducing agent, withdraw a 5 µL aliquot and analyze via LC-MS. You must confirm the complete disappearance of the starting aldehyde and the presence of the imine mass [M+H]⁺.

    • Insight: Premature addition of the hydride source will irreversibly reduce the unreacted aldehyde to a primary alcohol, drastically reducing your yield.

  • Reduction: Once imine formation is validated, add Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv) in one portion. Stir for 24 to 72 hours at room temperature.

    • Insight: These specific borohydrides are sterically bulky and electronically deactivated, making them highly chemoselective for the protonated iminium ion over the native carbonyl.

  • Work-up: Quench the reaction with 10 mmol/L sodium phosphate buffer to destroy excess hydride. Extract with dichloromethane (DCM), dry the organic layer over anhydrous Na₂SO₄, and purify via semi-preparative HPLC.

Mech N1 Carbonyl + Amine HCl N2 Hemiaminal Intermediate N1->N2 Nucleophilic Attack (Acetate Buffered) N3 Iminium Ion (Activated) N2->N3 -H2O (Acid Catalyzed) N4 Fluoroethyl Amine Product N3->N4 Hydride Transfer (NaBH3CN)

Mechanistic workflow of the reductive amination process.
Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol is ideal for synthesizing 2-amino-heteroaryl derivatives, a common motif in kinase inhibitors and CNS-active compounds.

Causality & Logic: SNAr reactions with deactivated heteroaryl halides typically require harsh thermal conditions and extended reaction times. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier in minutes. N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl salt and scavenge the hydrohalic acid byproduct without competing for the electrophile.

  • Preparation: In a heavy-walled microwave reaction vial, combine the heteroaryl halide (1.0 equiv), 2-fluoroethylamine hydrochloride (1.5 equiv), and DIPEA (3.0 equiv) in isopropanol (iPrOH) to a concentration of 0.2 M.

  • Microwave Irradiation: Seal the vial with a crimp cap equipped with a PTFE septum. Heat the mixture in a dedicated microwave synthesizer at 175 °C for 10 to 30 minutes.

  • In-Process Control (Self-Validation): Monitor the real-time pressure and temperature curves on the microwave software. A stable temperature plateau with a steady pressure curve validates reaction integrity. An abrupt pressure drop indicates a seal failure, which will result in solvent loss and reaction failure.

  • Work-up: Allow the vessel to cool to room temperature (active gas cooling). Concentrate the mixture under reduced pressure to remove iPrOH. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry, and concentrate for downstream flash chromatography.

References

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 Source: Journal of Medicinal Chemistry (ACS Publications, 2024) URL:[Link]

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure Source: Journal of Medicinal Chemistry (ACS Publications, 2026) URL:[Link]

  • Microwave-assisted synthesis of 2-amino-4-heteroarylpyrimidines Source: Tetrahedron Letters (2009) URL:[Link]

Sources

Method

Application Note: Reactivity and Protocols for 2-Fluoroethylamine Hydrochloride with Electrophiles

Executive Summary 2-Fluoroethylamine hydrochloride (CAS: 460-08-2) is a highly versatile, fluorinated building block widely utilized in medicinal chemistry, agrochemical development, and the synthesis of positron emissio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoroethylamine hydrochloride (CAS: 460-08-2) is a highly versatile, fluorinated building block widely utilized in medicinal chemistry, agrochemical development, and the synthesis of positron emission tomography (PET) radiotracers[1]. The introduction of a 2-fluoroethyl moiety serves as a powerful bioisostere that can modulate a molecule's lipophilicity, metabolic stability, and target affinity[2]. Because the free base of 2-fluoroethylamine is volatile and prone to rapid degradation, it is universally supplied and handled as a stable hydrochloride salt[1].

This application note provides a comprehensive guide to the stereoelectronic properties, nucleophilic behavior, and standardized protocols for reacting 2-fluoroethylamine hydrochloride with various electrophilic species.

Mechanistic Insights: Nucleophilicity & Stereoelectronics

To successfully deploy 2-fluoroethylamine in complex organic synthesis, researchers must account for two primary physicochemical phenomena:

Inductive Deactivation of Nucleophilicity

The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I) across the ethyl backbone. This significantly reduces the basicity and nucleophilicity of the primary amine compared to an unsubstituted ethylamine[3]. Consequently, reactions with weaker or sterically hindered electrophiles often require elevated temperatures, prolonged reaction times, or highly optimized catalytic conditions to achieve full conversion.

The Fluorine "Gauche Effect"

When 2-fluoroethylamine is protonated or covalently converted into an amide or sulfonamide, the molecule exhibits a strong stereoelectronic preference for the gauche conformation over the sterically less hindered anti conformation[4][5]. This phenomenon is driven by hyperconjugation (e.g., σC−H​→σC−F∗​ ) and intramolecular electrostatic interactions. This structural preorganization directly influences the pKa​ of the resulting derivatives and dictates the conformational dynamics of the molecule when binding to biological targets[4].

The Necessity of In Situ Liberation

Because the amine is locked in its protonated ammonium salt form, an auxiliary base is strictly required to liberate the free amine in situ before any nucleophilic attack can occur. The choice of base is dictated by the electrophile:

  • For Acid Chlorides: Non-nucleophilic organic bases (e.g., DIPEA, Triethylamine) are preferred to prevent competitive side reactions.

  • For Sulfonyl Chlorides/Alkyl Halides: Aqueous inorganic bases (e.g., K2​CO3​ ) in biphasic solvent systems often yield superior results by acting as efficient acid scavengers without degrading the electrophile[4][6].

G A 2-Fluoroethylamine HCl (Stable Salt) B Base Addition (TEA, DIPEA, K2CO3) A->B Deprotonation C Free 2-Fluoroethylamine (Active Nucleophile) B->C Liberates Amine D Electrophile Addition (R-COCl, R-SO2Cl, R-CHO) C->D Mix Reagents E Nucleophilic Attack (C-N Bond Formation) D->E Reaction F Product Isolation (Chromatography/Extraction) E->F Workup

Caption: Workflow for the in situ liberation and electrophilic reaction of 2-fluoroethylamine.

Reaction Pathways and Quantitative Data

Depending on the nature of the electrophile, the free 2-fluoroethylamine will follow distinct mechanistic pathways.

  • Acylation and Sulfonylation: Reaction with hard electrophiles like acid chlorides or sulfonyl chlorides proceeds via a tetrahedral intermediate, followed by the rapid elimination of a chloride leaving group to yield the corresponding amide or sulfonamide[4].

  • Reductive Amination: Reaction with carbonyl electrophiles (aldehydes/ketones) requires a two-step cascade. First, condensation forms an intermediate imine. Second, in situ reduction using sodium cyanoborohydride ( NaBH3​CN ) yields the secondary amine. Mild acidic conditions are required to catalyze imine formation[2].

G N1 Free 2-Fluoroethylamine N2 Acid/Sulfonyl Chloride (Hard Electrophile) N1->N2 Acylation/Sulfonylation N3 Aldehyde/Ketone (Carbonyl Electrophile) N1->N3 Condensation N4 Tetrahedral Intermediate N2->N4 N5 Imine Intermediate N3->N5 N6 Elimination of Cl- N4->N6 N7 Reduction (NaBH3CN) N5->N7 N8 Fluoroethyl Amide/Sulfonamide N6->N8 N9 Secondary Fluoroethyl Amine N7->N9

Caption: Mechanistic divergence of 2-fluoroethylamine reacting with different electrophilic species.

Table 1: Standardized Reaction Conditions and Expected Yields
Reaction TypeTypical ElectrophilePreferred Base / AdditiveSolvent SystemTemperatureTypical Yield
Acylation Acid ChloridesTEA or DIPEA (2.0–3.0 eq)DCM or THF0 °C to RT75–90%
Sulfonylation Sulfonyl Chlorides3M K2​CO3​ (aq)THF / WaterReflux80–95%
Reductive Amination Aldehydes NaBH3​CN , AcOH (Catalytic)MeOH / DMFRT40–70%
Alkylation Alkyl Halides K2​CO3​ or Cs2​CO3​ DMF or MeCN60–80 °C50–80%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-(2-Fluoroethyl)sulfonamides

Example: Reaction with p-toluenesulfonyl chloride.

Causality & Design: A biphasic THF/aqueous K2​CO3​ system is utilized here. The aqueous base efficiently neutralizes the hydrochloride salt to liberate the amine and acts as an acid scavenger for the generated HCl. The biphasic nature prevents the hydrolysis of the highly reactive sulfonyl chloride by keeping it sequestered primarily in the organic layer[4].

  • Preparation: In a round-bottom flask, suspend 2-fluoroethylamine hydrochloride (2.0 eq) and the target sulfonyl chloride (1.0 eq) in anhydrous THF (to achieve approx. 0.5 M concentration relative to the electrophile).

  • Base Addition: Slowly add an aqueous solution of potassium carbonate (3 M, approx. 2.5 volumes relative to THF) to the vigorously stirring mixture. Note: The strong base immediately liberates the free amine, initiating the nucleophilic attack.

  • Reaction: Attach a reflux condenser and heat the biphasic mixture to reflux for 2 hours.

  • Validation: Monitor the consumption of the sulfonyl chloride via TLC (Typical eluent: Hexanes/EtOAc). The product will typically appear as a lower-Rf spot compared to the starting sulfonyl chloride.

  • Workup & Isolation: Upon completion, cool the mixture to room temperature. Concentrate the organic layer under reduced pressure to a small volume. Isolate the precipitating sulfonamide product via vacuum filtration. Wash the filter cake with ice-cold water to remove residual inorganic salts, and dry under high vacuum[4].

Protocol B: Reductive Amination with Aldehydes

Example: Synthesis of N-alkyl-2-fluoroethanamines.

Causality & Design: Glacial acetic acid is added to lower the pH, which protonates the carbonyl oxygen and catalyzes the formation of the imine intermediate. Sodium cyanoborohydride ( NaBH3​CN ) is selected as the reducing agent because it is stable in mildly acidic conditions and selectively reduces the protonated imine without reducing the unreacted aldehyde[2].

  • Imine Formation: In an oven-dried flask under an inert N2​ atmosphere, dissolve the target aldehyde (1.0 eq) and 2-fluoroethylamine hydrochloride (2.0 eq) in a mixture of DMF and MeOH (4:1 v/v, approx. 0.1 M).

  • Acid Catalysis: Add glacial acetic acid (approx. 9.0 eq) to adjust the pH. Stir the mixture at room temperature for 1 hour to ensure complete conversion to the imine intermediate.

  • Reduction: Add sodium cyanoborohydride ( NaBH3​CN , 2.0 eq) in one portion. (Caution: NaBH3​CN is highly toxic and can release HCN gas upon contact with strong acids; perform strictly in a well-ventilated fume hood).

  • Reaction: Stir the reaction mixture at room temperature for 24–72 hours.

  • Validation: Monitor the formation of the secondary amine via LC-MS or TLC (using a ninhydrin stain to visualize the secondary amine).

  • Workup & Isolation: Quench the reaction by diluting with 10 mM sodium phosphate buffer or saturated NaHCO3​ to neutralize the acid. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography[2].

References

  • 2-Fluoroethylamine Hydrochloride: A Versatile Research Compound: Applications and Benefits University of Arkansas URL
  • National Institutes of Health (PMC)
  • American Chemical Society (ACS)
  • Royal Society of Chemistry (RSC)
  • Nucleophilicity Trends of Amines Master Organic Chemistry URL
  • Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Fluoroethylamine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 2-fluoroethylamine hydrochloride (2-FEA·HCl). As a Senior Application Scientist, I frequently consult with researchers struggling with yield attrition, volatil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-fluoroethylamine hydrochloride (2-FEA·HCl). As a Senior Application Scientist, I frequently consult with researchers struggling with yield attrition, volatility losses, and purification bottlenecks when handling low-molecular-weight fluorinated amines.

This guide is engineered to move beyond standard textbook procedures. It offers field-proven, self-validating protocols that address the mechanistic root causes of experimental failures, ensuring high-yield, reproducible synthesis for drug development applications.

I. Mechanistic Pathway & Synthesis Logic

Understanding the logic behind route selection is critical. The two most reliable pathways for synthesizing 2-fluoroethylamine hydrochloride are the Optimized Gabriel Synthesis (starting from 2-fluoroethanol) and the Catalytic Staudinger Reduction (starting from 1-azido-2-fluoroethane).

SynthesisWorkflow Start Starting Material RouteA Gabriel Route (2-Fluoroethanol) Start->RouteA RouteB Staudinger Route (1-Azido-2-fluoroethane) Start->RouteB Step1A Tosylation (TsCl, N2 Purge) RouteA->Step1A Step1B Catalytic Reduction (Phosphine Cat., Silane) RouteB->Step1B Step2A Phthalimide Substitution (K-Phthalimide, DMF) Step1A->Step2A Step3A Hydrazinolysis & HCl Quench (Hydrazine, EtOH, HCl) Step2A->Step3A Product 2-Fluoroethylamine Hydrochloride (Target Product) Step3A->Product Step2B Aza-ylide Hydrolysis (H2O, HCl) Step1B->Step2B Step2B->Product

Workflow for 2-fluoroethylamine hydrochloride synthesis comparing Gabriel and Staudinger routes.

II. Troubleshooting Guide & FAQs

Q: My yield during the tosylation of 2-fluoroethanol is consistently below 60%. How can I prevent product loss? A: The primary cause of yield attrition in this step is the aqueous extraction traditionally used to remove the HCl byproduct. 2-Fluoroethyl tosylate has partial water solubility, leading to severe partitioning losses. Optimization: Eliminate the aqueous workup entirely. Instead, equip your reaction vessel with a continuous dry nitrogen purge to actively sweep out the HCl gas as it forms. Follow this directly with vacuum distillation (135–142 °C at 10–20 mmHg). This self-validating modification prevents hydrolysis and partitioning, increasing the intermediate yield to ~89.5%[1].

Q: I am losing product during the rotary evaporation step after the hydrazinolysis of N-(2-fluoroethyl)phthalimide. What is the mechanistic cause? A: The free base, 2-fluoroethylamine, is highly volatile (bp ~42 °C) and will co-evaporate with ethanol and water under reduced pressure. Optimization: You must trap the amine as a salt before any solvent removal. After refluxing with hydrazine hydrate, cool the reaction to 60 °C and immediately quench with concentrated HCl until the pH reaches 2. This protonates the amine, forming the non-volatile 2-fluoroethylamine hydrochloride salt. The sudden precipitation of the phthalhydrazide byproduct serves as a visual, self-validating indicator that the deprotection and salt formation are complete[1].

Q: When using the Staudinger reduction route from 1-azido-2-fluoroethane, my conversion stalls, and purification from triphenylphosphine oxide is difficult. How do I fix this? A: Traditional Staudinger reductions suffer from the accumulation of stoichiometric phosphine oxide, which can encapsulate the product and hinder the hydrolysis of the aza-ylide intermediate. Optimization: Transition to a sustainable organophosphorus-catalyzed Staudinger reduction. By using a catalytic amount of phosphine alongside a silane terminal reductant, the phosphine oxide is continuously reduced back to the active phosphine in situ. This maintains a high concentration of the active reductant, driving the reaction to completion and allowing for the direct isolation of the hydrochloride salt in ~75% yield upon HCl addition[2].

Q: My final 2-fluoroethylamine hydrochloride powder turns into a sticky paste during weighing. How do I maintain its structural integrity? A: 2-Fluoroethylamine hydrochloride is a highly hygroscopic fluorinated alkylammonium salt[3]. The fluorine atom's strong electronegativity induces a double gauche effect, altering the crystal lattice energy and increasing its affinity for atmospheric moisture[3]. Optimization: Always handle the final product in a glovebox or under a dry argon atmosphere. Store the salt in a desiccator over phosphorus pentoxide (P_2O_5). If the product has already absorbed moisture, it can be salvaged by recrystallization from hot absolute ethanol followed by vacuum drying at 70–80 °C[1].

III. Self-Validating Experimental Protocols

Protocol A: Optimized Gabriel Synthesis (High-Yield Route)

Objective: Synthesize 2-fluoroethylamine hydrochloride from 2-fluoroethanol with >85% overall yield.

  • Tosylation (Moisture-Free): In a 500 mL three-necked flask equipped with a drying tube and nitrogen inlet, combine 160 g of 2-fluoroethanol and 190 g of p-toluenesulfonyl chloride. Heat the reaction while continuously purging with dry N_2 to expel HCl gas.

    • Self-Validation: Once TLC indicates complete consumption of the sulfonyl chloride, distill the mixture under reduced pressure (135–142 °C at 10–20 mmHg). Achieving this specific boiling point range validates the purity of the 2-fluoroethyl tosylate intermediate[1].

  • Phthalimide Substitution: Transfer the tosylate to a 2 L flask. Add 120-130 g of potassium phthalimide and 500-1600 mL of DMF. Heat to 80–120 °C for 30–45 minutes. Pour the reaction mixture into 2-3 L of water, stir for 5 minutes, and chill overnight (8–10 °C). Filter and dry the precipitated N-(2-fluoroethyl)phthalimide[1].

  • Deprotection & Salt Trapping: Dissolve the intermediate in absolute ethanol. Add 20-30 g of hydrazine hydrate and reflux at 80–81 °C for 1–2 hours. Cool the mixture to 60 °C and carefully add 10-30 mL of concentrated HCl to adjust the pH to 2. Reflux for an additional hour.

    • Self-Validation: Filter off the heavily precipitated phthalhydrazide. The presence of this solid confirms successful deprotection. Concentrate the filtrate, recrystallize the final solid from absolute ethanol, and dry at 70–80 °C to yield pure 2-fluoroethylamine hydrochloride[1].

Protocol B: Catalytic Staudinger Reduction

Objective: Synthesize the target molecule from 1-azido-2-fluoroethane using a green catalytic approach.

  • Catalytic Reduction: In a dry flask under argon, dissolve 1-azido-2-fluoroethane (0.5 mmol) in a suitable anhydrous solvent. Add the organophosphorus catalyst (e.g., a cyclic phosphine) and a silane reducing agent (e.g., phenylsilane). Stir at room temperature until nitrogen evolution ceases[2].

  • Hydrolysis & Salt Formation: Add a stoichiometric excess of aqueous HCl to hydrolyze the aza-ylide intermediate directly into the hydrochloride salt.

  • Isolation: Extract the aqueous layer with diethyl ether to remove siloxane byproducts and the catalyst. Lyophilize or carefully concentrate the aqueous layer to yield 2-fluoroethylamine hydrochloride as a white solid (approx. 75% isolated yield)[2].

IV. Quantitative Yield & Route Comparison

Synthesis RouteStarting MaterialKey ReagentsTotal Reaction TimeAverage Isolated YieldProduct Purity
Optimized Gabriel Synthesis 2-FluoroethanolTsCl, K-Phthalimide, Hydrazine, HCl18–24 hours (inc. crystallization)85.0% – 89.7%>99.0% (Recrystallized)
Catalytic Staudinger Reduction 1-Azido-2-fluoroethanePhosphine (cat.), Silane, HCl12–16 hours~75.0%>95.0% (Precipitated)

V. References

  • CN104496825B - The preparation method of 2-fluorine ethylamine hydrochloride - Google Patents Source: google.com URL:

  • Sustainable organophosphorus-catalysed Staudinger reduction - The Royal Society of Chemistry Source: rsc.org URL:

  • 2-Fluoroethylamine hydrochloride technical grade, 90% - Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Optimization

Technical Support Center: Synthesis of 2-Fluoroethylamine Hydrochloride

Welcome to the Technical Support Center for the synthesis of 2-fluoroethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-fluoroethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important fluorinated building block. Here, you will find in-depth technical guidance, troubleshooting advice, and detailed protocols to help ensure the successful and efficient synthesis of high-purity 2-fluoroethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing 2-fluoroethylamine hydrochloride?

A1: A widely used and reliable method is a multi-step synthesis starting from 2-fluoroethanol. This route is favored for its use of readily available starting materials and its adaptability to various scales. The overall process can be summarized in three key stages:

  • Tosylation of 2-fluoroethanol: 2-fluoroethanol is reacted with p-toluenesulfonyl chloride (TsCl) to form 2-fluoroethyl tosylate. This step converts the hydroxyl group into a good leaving group (tosylate) for the subsequent nucleophilic substitution.

  • Gabriel Synthesis: The 2-fluoroethyl tosylate is then reacted with potassium phthalimide. This is a classic Gabriel synthesis step where the phthalimide anion acts as a surrogate for ammonia, undergoing an S(_N)2 reaction to form N-(2-fluoroethyl)phthalimide. This method is highly effective in preventing the over-alkylation that can occur with direct amination.[1][2]

  • Hydrolysis: The N-(2-fluoroethyl)phthalimide is then cleaved, typically using hydrazine hydrate (the Ing-Manske procedure), to release the desired 2-fluoroethylamine.[1] The free amine is then converted to its hydrochloride salt for improved stability and handling.

Q2: What are the major impurities I should be aware of when using the Gabriel synthesis route?

A2: The primary impurities to monitor in this synthetic pathway include:

  • Unreacted Starting Materials and Intermediates: Residual 2-fluoroethanol, p-toluenesulfonyl chloride, potassium phthalimide, and the intermediate N-(2-fluoroethyl)phthalimide can be present if the reactions do not go to completion.

  • Phthalhydrazide: This is a major byproduct formed during the final hydrolysis step when using hydrazine. It is often a solid that can be removed by filtration.[1]

  • Side-products from Tosylation: Under certain conditions, the tosylation of 2-fluoroethanol can lead to the formation of volatile side-products such as 2-fluoroethanol and vinyl fluoride.[3]

  • Hydrolyzed Reagents: Potassium phthalimide is sensitive to moisture and can hydrolyze to phthalic acid.[4]

Q3: Are there alternative synthetic routes to 2-fluoroethylamine hydrochloride?

A3: Yes, other synthetic strategies exist, although they may have their own challenges:

  • Reduction of 2-Fluoroacetamide: This involves the chemical reduction of 2-fluoroacetamide. However, this route may introduce impurities related to the reducing agent used and any unreacted starting material.

  • From 2-Chloroethylamine Hydrochloride: While structurally similar, the synthesis of 2-fluoroethylamine from its chloro-analog is not a straightforward substitution due to the poor leaving group nature of the chloride in this context.

  • Ring-opening of Aziridines: The hydrofluorination of N-protected aziridines can yield β-fluoroamines.[5] This method can be highly regio- and diastereoselective but may involve more complex starting materials.[6]

Q4: What analytical techniques are recommended for monitoring the purity of 2-fluoroethylamine hydrochloride?

A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and detecting non-volatile impurities. A method similar to that used for 2-chloroethylamine hydrochloride, employing a cyanopropyl (CN) column, can be a good starting point.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, such as residual solvents or side-products like vinyl fluoride.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy ( 1 H, 13 C, 19 F): NMR is invaluable for structural confirmation of the final product and for identifying fluorine-containing impurities. 19 F NMR is particularly useful in this regard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups in the final product.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of 2-fluoroethylamine hydrochloride, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Fluoroethyl Tosylate (Step 1) Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the reaction time or temperature incrementally.
Degradation of p-toluenesulfonyl chloride.Use fresh, high-purity p-toluenesulfonyl chloride. Ensure it is stored under anhydrous conditions.
Side reaction forming 2-fluoroethyl chloride.This can occur if the reaction conditions are too harsh.[11] Use milder conditions, such as a lower temperature, and ensure the slow addition of reagents.
Low Yield of N-(2-fluoroethyl)phthalimide (Step 2) Incomplete reaction due to poor nucleophilicity of potassium phthalimide.Ensure the potassium phthalimide is dry, as moisture can hydrolyze it.[4] Using a polar aprotic solvent like DMF can help to solvate the potassium ion and increase the nucleophilicity of the phthalimide anion.
Steric hindrance if using a more substituted starting material.The Gabriel synthesis is most effective with primary alkyl halides/tosylates.[1]
Presence of Phthalhydrazide in Final Product Incomplete removal after hydrolysis (Step 3).Phthalhydrazide is a solid byproduct. Ensure thorough filtration after the hydrolysis step. Washing the filter cake with a suitable solvent can improve removal.
Incomplete Hydrolysis of N-(2-fluoroethyl)phthalimide Insufficient reaction time or temperature during the hydrolysis step.Monitor the reaction by TLC to ensure the complete consumption of the phthalimide intermediate. If necessary, increase the reaction time or temperature.
Inefficient cleavage with hydrazine.Ensure an adequate molar excess of hydrazine hydrate is used.
Final Product is Contaminated with Unreacted Starting Materials Inefficient purification.Recrystallization is an effective method for purifying the final hydrochloride salt. The patents for this synthesis mention extraction with ethanol and water to remove impurities.[7][12]
Presence of 2-Chloroethylamine Hydrochloride as an Impurity This is only a concern if starting from 2-chloroethylamine hydrochloride.If this is a potential starting material, rigorous purification is necessary to remove any unreacted chloro-species. Due to their similar properties, separation can be challenging and may require specialized chromatographic techniques.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoroethylamine Hydrochloride via Gabriel Synthesis

This protocol is a general guideline based on established procedures.[7][12] Optimization may be necessary based on your specific laboratory conditions and reagent quality.

Step 1: Synthesis of 2-Fluoroethyl Tosylate

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-fluoroethanol (1.0 equivalent) and pyridine (2.0 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoroethyl tosylate.

Step 2: Synthesis of N-(2-fluoroethyl)phthalimide

  • In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.

  • Add the crude 2-fluoroethyl tosylate (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2-fluoroethyl)phthalimide.

Step 3: Synthesis of 2-Fluoroethylamine Hydrochloride

  • Suspend N-(2-fluoroethyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 equivalents) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter to remove the phthalhydrazide.

  • To the filtrate, add concentrated hydrochloric acid until the pH is acidic.

  • Concentrate the solution under reduced pressure to obtain the crude 2-fluoroethylamine hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

Visualizations

Synthetic Pathway and Impurity Formation

G A 2-Fluoroethanol B 2-Fluoroethyl Tosylate A->B Tosylation I1 Unreacted 2-Fluoroethanol A->I1 C N-(2-Fluoroethyl)phthalimide B->C Gabriel Synthesis D 2-Fluoroethylamine HCl C->D Hydrolysis I4 Phthalhydrazide C->I4 Byproduct I5 Incomplete Hydrolysis: N-(2-Fluoroethyl)phthalimide C->I5 R1 TsCl, Pyridine R1->A I2 Unreacted p-Toluenesulfonyl Chloride R1->I2 R2 Potassium Phthalimide R2->B I3 Unreacted Potassium Phthalimide R2->I3 R3 Hydrazine, HCl R3->C

Caption: Synthetic pathway for 2-fluoroethylamine HCl and common impurities.

Troubleshooting Workflow

G Start Low Yield or Impure Product D1 Analyze Crude Product (TLC, GC-MS, NMR) Start->D1 D2 Major Impurity Identified? D1->D2 A1 Unreacted Starting Material(s) D2->A1 Yes A4 Side Product(s) Present D2->A4 Yes A7 Product is Pure, Yield is Low D2->A7 No A2 Optimize Reaction Conditions (Time, Temp, Stoichiometry) A1->A2 A2->D1 A6 Improve Purification (Recrystallization, Chromatography) A2->A6 A3 Check Reagent Purity and Dryness A3->D1 A5 Adjust Reaction Conditions to Minimize Side Reactions A4->A5 A5->D1 A5->A6 A6->D1 A8 Investigate Product Loss During Workup and Purification A7->A8 End High Purity Product A8->End

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of 2-Fluoroethylamine Hydrochloride

Welcome to the Technical Support Center for 1[1]. This compound is a highly valuable fluorinated building block in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1[1]. This compound is a highly valuable fluorinated building block in medicinal chemistry and drug development. However, its unique stereoelectronic properties—specifically the strong inductive withdrawal of the fluorine atom and its potential to act as a leaving group—make its N-alkylation prone to specific side reactions.

This guide is engineered to provide researchers with mechanistic insights, validated protocols, and actionable troubleshooting steps to achieve high-yielding, selective mono-alkylation.

Part 1: Diagnostic Troubleshooting Guide (Q&A)

Q1: Why am I observing a complex mixture of mono-, di-, and tri-alkylated products instead of my target secondary amine? Mechanistic Causality: This is the classic over-alkylation paradigm. When 2-fluoroethylamine undergoes its first alkylation, the resulting secondary amine becomes significantly more nucleophilic than the starting primary amine. This occurs because the newly added alkyl group donates electron density via inductive effects, increasing the reactivity of the nitrogen center and leading to rapid subsequent alkylations[2]. Resolution:

  • Stoichiometric Control: Use a large excess (e.g., 5–10 equivalents) of 2-fluoroethylamine hydrochloride relative to the electrophile.

  • Alternative Pathway: Switch from direct alkylation to reductive amination. Reductive amination typically arrests at the mono-alkylation stage because the intermediate imine is reduced directly to the secondary amine, which is sterically and electronically less prone to form a secondary iminium ion under standard conditions[3].

Q2: Upon freebasing the hydrochloride salt with a strong base, my yield plummets and I detect volatile or polymeric byproducts. What is happening? Mechanistic Causality: The free base of 2-fluoroethylamine is highly volatile and inherently unstable. While the protonated ammonium salt is stabilized by the 4[4], exposing the molecule to strongly basic conditions (e.g., NaH) or elevated temperatures can trigger intramolecular cyclization. The nitrogen lone pair attacks the β -carbon, expelling the fluoride ion to form an aziridine derivative, or undergoes E2 elimination resulting in polymerization. Resolution:

  • In Situ Freebasing: Never isolate the free base. Generate it in situ using a mild base such as K2​CO3​ , Cs2​CO3​ , or organic bases like DIPEA or 5[5] in the presence of your electrophile.

  • Temperature Control: Keep the reaction at or below room temperature during the initial base addition.

Q3: How does the fluorine atom affect the nucleophilicity of the amine compared to standard ethylamine? Mechanistic Causality: Fluorine is highly electronegative. Through inductive electron withdrawal (-I effect), it decreases the electron density on the adjacent nitrogen atom. Consequently, 2-fluoroethylamine is a weaker nucleophile and a weaker base than ethylamine. This necessitates slightly more forcing conditions—such as the use of polar aprotic solvents (DMF, DMA) and efficient bases like 6[6]—to drive the N-alkylation to completion without triggering elimination.

Part 2: Visualizations of Reaction Dynamics

MechanisticPathway SM 2-Fluoroethylamine HCl FB Free Base (In Situ) SM->FB Base (-HCl) Mono Mono-alkylated Product FB->Mono Electrophile (R-X) Aziridine Aziridine / Elimination FB->Aziridine Strong Base / Heat Di Over-alkylation (Di/Tri) Mono->Di Excess R-X

Caption: Mechanistic pathways and side reactions in 2-fluoroethylamine N-alkylation.

TroubleshootingWorkflow Start Analyze Reaction Outcome Q1 Multiple Alkylations? Start->Q1 Q2 Low Yield / Volatiles? Q1->Q2 No Sol1 Use Reductive Amination Q1->Sol1 Yes Sol2 Use Milder Base (K2CO3) Q2->Sol2 Yes

Caption: Decision tree for troubleshooting 2-fluoroethylamine N-alkylation issues.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the quantitative performance metrics of various N-alkylation strategies when applied to 2-fluoroethylamine hydrochloride.

Alkylation StrategyReagents / ConditionsSelectivity for Mono-alkylationPrimary Side ReactionTypical Yield
Direct Alkylation Alkyl Halide, NaH , DMF, 60°CLow (< 40%)Over-alkylation, Aziridine20 - 45%
Mild Direct Alkylation Alkyl Halide, Cs2​CO3​ , DMF, RTModerate (60-70%)Over-alkylation50 - 65%
Reductive Amination Aldehyde, NaBH(OAc)3​ , DCE, RTHigh (> 90%)Imine hydrolysis75 - 90%
Protecting Group (Nosyl) 1. NsCl, pyridine 2. R-X, K2​CO3​ 3. ThiophenolVery High (> 95%)None (Requires 3 steps)60 - 80% (Overall)

Part 4: Validated Experimental Protocols

Protocol A: Controlled Direct N-Alkylation (In Situ Freebasing)

Use this protocol when reductive amination is not possible (e.g., utilizing an alkyl bromide/iodide).

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 2-fluoroethylamine hydrochloride (5.0 mmol, 5.0 equiv) and anhydrous DMF (10 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add finely powdered anhydrous Cs2​CO3​ (6.0 mmol, 6.0 equiv) in one portion. Stir for 15 minutes at 0 °C to generate the free base in situ.

  • Electrophile Addition: Dissolve the alkyl halide (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Reductive Amination (Preferred for Mono-alkylation)

Use this protocol to strictly prevent over-alkylation.

  • Imine Formation: In a dry flask, dissolve the target aldehyde or ketone (1.0 mmol, 1.0 equiv) and 2-fluoroethylamine hydrochloride (1.2 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 equiv) dropwise to liberate the free amine. Stir at room temperature for 2 hours to allow complete imine formation.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 mmol, 1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with Dichloromethane (3 x 10 mL). Dry the combined organics over MgSO4​ , filter, concentrate, and purify via chromatography.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of DIPEA for in situ freebasing? A: While TEA can neutralize the hydrochloride salt, DIPEA (Hünig's base) is strongly preferred. TEA is significantly more nucleophilic than DIPEA and can competitively react with your alkyl halide electrophile to form unwanted quaternary ammonium salts.

Q: My 2-fluoroethylamine hydrochloride has clumped into a hard solid. Is it still good to use? A: Yes, but it indicates moisture absorption. The salt is highly hygroscopic. Before use, crush the solid in a dry environment and dry it under high vacuum (with gentle warming, < 40 °C) for several hours. Always store it in a desiccator over a drying agent.

Part 6: References

  • Benchchem. "2-Fluoroethylamine hydrochloride | 460-08-2". Benchchem Product Catalog. 1

  • Benchchem. "2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL". Benchchem Product Catalog.2

  • Johnston, J. N., et al. "Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction". PubMed Central (PMC). 4

  • Benchchem. "5-(4-Fluorophenyl)pentan-1-amine | 1216003-55-2". Benchchem Product Catalog. 3

  • ACS Publications. "Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket". American Chemical Society. 6

  • MacMillan Group. "Supplementary Materials for Cross-Coupling". Princeton University. 5

Sources

Optimization

Stability of 2-fluoroethylamine hydrochloride under various reaction conditions

Welcome to the technical support center for 2-fluoroethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-fluoroethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, we will address common questions and troubleshooting scenarios to ensure the integrity of your research and development activities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of 2-fluoroethylamine hydrochloride.

Q1: What are the recommended storage conditions for 2-fluoroethylamine hydrochloride?

A1: To ensure its long-term stability, 2-fluoroethylamine hydrochloride should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[2] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[2][3]

Q2: What are the primary physical and chemical properties of 2-fluoroethylamine hydrochloride?

A2: 2-Fluoroethylamine hydrochloride is a white to off-white crystalline solid.[1][3] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂H₇ClFN[3]
Molecular Weight99.53 g/mol [3]
Melting Point99-103 °C[4][5]
SolubilitySoluble in water[1]
AppearanceWhite powder[3]

Q3: Is 2-fluoroethylamine hydrochloride a stable compound?

A3: 2-Fluoroethylamine hydrochloride is relatively stable under recommended storage conditions.[1] However, like many amine salts, its stability can be compromised by exposure to high temperatures, extreme pH, oxidizing agents, and light. The C-F bond is generally strong, but the primary amine group can be susceptible to various reactions.

Q4: What are the potential degradation pathways for 2-fluoroethylamine hydrochloride?

A4: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its structure, we can anticipate several potential degradation routes under stress conditions:

  • Hydrolysis: Under strongly acidic or basic conditions, the amine group can participate in various reactions, although the C-F bond is generally resistant to hydrolysis.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, oximes, or cleavage of the C-N bond.

  • Thermal Decomposition: At elevated temperatures, the compound may undergo decomposition, potentially involving the elimination of hydrogen fluoride or other fragmentation pathways.

  • Photodegradation: Exposure to UV or visible light may provide the energy to initiate degradation, particularly in the presence of photosensitizers.

The following diagram illustrates a hypothetical degradation pathway under oxidative stress.

G cluster_0 Oxidative Degradation Pathway A 2-Fluoroethylamine (FCH₂CH₂NH₂) C 2-Fluoroethanimine (FCH₂CH=NH) (Intermediate) A->C Oxidation B Oxidizing Agent (e.g., H₂O₂) D Fluoroacetaldehyde (FCH₂CHO) C->D Hydrolysis E Ammonia (NH₃) C->E Hydrolysis G cluster_1 Hydrolysis Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL in Water) acid Acidic Stress (0.1 M HCl, 60°C) start->acid base Basic Stress (0.1 M NaOH, 60°C) start->base control Control (Water, RT) start->control sample Sample at Time Points (2, 4, 8, 24h) acid->sample base->sample neutralize Neutralize Sample sample->neutralize analyze HPLC Analysis neutralize->analyze

Caption: Workflow for acid/base forced degradation study.

Protocol 2: Oxidative Degradation

Objective: To assess the stability of 2-fluoroethylamine hydrochloride in the presence of an oxidizing agent.

Materials:

  • 2-fluoroethylamine hydrochloride stock solution (1 mg/mL in water)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks

  • HPLC system

Procedure:

  • Sample Preparation: In a volumetric flask, mix a known volume of the stock solution with 3% H₂O₂.

  • Incubation: Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.

  • Sampling: At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with water and keeping it at room temperature.

  • Analysis: Analyze all samples by HPLC to determine the extent of degradation.

Protocol 3: Thermal Degradation

Objective: To evaluate the stability of 2-fluoroethylamine hydrochloride at elevated temperatures.

Materials:

  • 2-fluoroethylamine hydrochloride (solid)

  • Oven or heating block

  • Vials

Procedure:

  • Sample Preparation: Place a known amount of solid 2-fluoroethylamine hydrochloride in a vial.

  • Heating: Heat the sample in an oven at a high temperature (e.g., 105 °C) for a specified duration.

  • Analysis: After heating, dissolve the sample in a suitable solvent and analyze by HPLC to identify and quantify any degradation products.

Protocol 4: Photostability Testing

Objective: To determine the sensitivity of 2-fluoroethylamine hydrochloride to light exposure.

Materials:

  • 2-fluoroethylamine hydrochloride solution

  • Photostability chamber with a calibrated light source (UV and visible light)

  • Quartz cuvettes or transparent vials

  • Control samples wrapped in aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of 2-fluoroethylamine hydrochloride in a suitable solvent.

  • Exposure: Expose the sample to a controlled light source in the photostability chamber for a specified duration.

  • Control: Keep a control sample in the same conditions but protected from light.

  • Analysis: Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Section 4: Analytical Methodologies

A stability-indicating analytical method is crucial for accurately assessing the stability of 2-fluoroethylamine hydrochloride. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. [6] Recommended HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore.

  • Column Temperature: 25-30 °C

  • Flow Rate: 1.0 mL/min

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is: [7]* Specific: The method can differentiate and quantify the analyte in the presence of degradation products.

  • Linear: The response is proportional to the concentration of the analyte over a given range.

  • Accurate: The measured value is close to the true value.

  • Precise: The method gives consistent results for the same sample.

  • Robust: The method is not significantly affected by small, deliberate variations in method parameters.

For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. [8][9]

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 2-Fluoroethylamine hydrochloride CAS 460-08-2. Retrieved from [Link]

  • Zhang, M., Zhang, L., & Zhu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 99–116. Retrieved from [Link]

  • Das, S., & Roy, S. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Biomedical Journal of Scientific & Technical Research, 47(2), 38234-38242.
  • PubChem. (n.d.). 2-Fluoroethylamine. Retrieved from [Link]

  • Corcoran, O., & Spraul, M. (2003). A deeper investigation of drug degradation mixtures using a combination of MS and NMR data: application to indapamide. Magnetic Resonance in Chemistry, 41(S1), S107-S114. Retrieved from [Link]

  • Xiao, F., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of Hazardous Materials, 496, 139322. Retrieved from [Link]

  • Zemva, B., et al. (2001). Probing the Reactivity of the Potent AgF2 Oxidizer. Part 2: Inorganic Compounds. Inorganic Chemistry, 40(16), 3977-3983.
  • Ji, Y., et al. (2022). Photodegradation of norfloxacin in ice: Role of the fluorine substituent. Chemosphere, 291(Pt 3), 133042. Retrieved from [Link]

  • Google Patents. (n.d.). CN104496825B - The preparation method of 2-fluorine ethylamine hydrochloride.
  • Colorado School of Mines. (n.d.). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. Retrieved from [Link]

  • Molecules. (2024). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. Retrieved from [Link]

  • Knovel. (n.d.). Thermal Degradation of Chlorocarbon and Fluorocarbon Polymers. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2021). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved from [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Reaction Chemistry & Engineering. (2021). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Retrieved from [Link]

  • Pretali, L., Fasani, E., & Sturini, M. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(5), 899–912. Retrieved from [Link]

  • TURI. (2020). Thermal degradation of fluoropolymers. Retrieved from [Link]

  • Scilit. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Retrieved from [Link]

  • SciELO. (2018). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a. Retrieved from [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 617-628.
  • Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoroethylamine Hydrochloride and Ethylamine

For researchers, scientists, and professionals in drug development, the selection of primary amines as synthetic building blocks is a critical decision that profoundly impacts reaction efficiency and molecular design. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of primary amines as synthetic building blocks is a critical decision that profoundly impacts reaction efficiency and molecular design. This guide provides an in-depth technical comparison of two structurally similar yet electronically distinct primary amines: 2-fluoroethylamine (as its hydrochloride salt) and ethylamine. We will explore the fundamental principles governing their reactivity, supported by experimental data and protocols, to offer a clear, evidence-based framework for their application in synthesis.

Introduction: The Subtle Power of a Single Atom

Ethylamine is a fundamental primary aliphatic amine, widely used as a nucleophile and base in organic synthesis.[1][2] Its reactivity is a benchmark for simple alkylamines. 2-Fluoroethylamine presents a strategic modification: the substitution of a hydrogen atom with fluorine on the C2 position. This seemingly minor change introduces profound electronic effects that alter the amine's fundamental chemical properties.

As the hydrochloride salt, 2-fluoroethylamine is a stable, solid reagent, often requiring neutralization in situ to liberate the free amine for reaction.[3][4] Understanding the inherent differences in basicity and nucleophilicity between these two amines is paramount for designing effective synthetic strategies, particularly in medicinal chemistry, where fluorine incorporation is a key tool for modulating a drug candidate's metabolic stability and biological activity.[5][6]

The Decisive Factor: Opposing Inductive Effects

The divergence in reactivity between ethylamine and 2-fluoroethylamine is rooted in the concept of the inductive effect —the transmission of charge through a chain of atoms in a molecule.[7]

  • Ethylamine (+I Effect): The ethyl group (-CH₂CH₃) is an electron-donating group. Through the sigma bonds, it pushes electron density towards the nitrogen atom. This positive inductive effect (+I) increases the electron density on the nitrogen, making its lone pair of electrons more available for donation.[8][9]

  • 2-Fluoroethylamine (-I Effect): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing influence.[10] This negative inductive effect (-I) pulls electron density away from the nitrogen atom through the two-carbon chain.[11] The result is a significant decrease in the electron density of the nitrogen's lone pair.

The following diagram illustrates this fundamental electronic dichotomy.

G cluster_0 Ethylamine: +I Effect cluster_1 2-Fluoroethylamine: -I Effect a0 CH₃-CH₂ → NH₂ a1 Increased Electron Density (Stronger Base & Nucleophile) b0 F ← CH₂-CH₂-NH₂ b1 Decreased Electron Density (Weaker Base & Nucleophile)

Caption: Inductive effects in ethylamine vs. 2-fluoroethylamine.

A Tale of Two Basicities: A Quantitative Look at pKa

The most direct measure of an amine's reactivity as a base is the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates the proton is more tightly held.

The electron-donating ethyl group in ethylamine enhances the stability of the positively charged ethylammonium ion, making ethylamine a relatively strong base. Conversely, the electron-withdrawing fluorine atom in 2-fluoroethylamine destabilizes the corresponding ammonium cation, making the parent amine significantly less basic.[10][11]

CompoundConjugate AcidpKa of Conjugate AcidImplication
EthylamineEthylammonium (CH₃CH₂NH₃⁺)~10.75[12][13]Stronger Base
2-Fluoroethylamine2-Fluoroethylammonium (FCH₂CH₂NH₃⁺)~9.0 (Estimated)¹Weaker Base

Nucleophilic Reactivity: The Impact on Synthetic Reactions

Nucleophilicity, the ability of a species to donate its electron pair to an electrophile, generally trends with basicity for a series of similar nucleophiles.[14] The enhanced electron density on the nitrogen of ethylamine makes it a more potent nucleophile than 2-fluoroethylamine. This difference has significant practical consequences in common synthetic transformations like N-acylation.

The electron-withdrawing fluorine atom in 2-fluoroethylamine reduces the nucleophilicity of the amine to such an extent that reactions often require more forcing conditions (e.g., stronger coupling agents, higher temperatures, or longer reaction times) to achieve comparable yields to those with ethylamine.[14]

Experimental Protocol: Comparative N-Acylation

To provide a tangible demonstration of the reactivity differential, we present a standardized protocol for comparing the N-acylation of ethylamine and 2-fluoroethylamine with an acyl chloride.

Objective: To qualitatively and quantitatively compare the rate of amide formation for ethylamine and 2-fluoroethylamine hydrochloride with benzoyl chloride under identical conditions.

Methodology Workflow:

G start Start prep_A Flask A: Dissolve Ethylamine (1.0 eq) in CH₂Cl₂ start->prep_A prep_B Flask B: Dissolve 2-Fluoroethylamine HCl (1.0 eq) + Triethylamine (1.1 eq) in CH₂Cl₂ start->prep_B cool Cool both flasks to 0°C (Ice Bath) prep_A->cool prep_B->cool add_reagent Add Benzoyl Chloride (1.0 eq) dropwise to each flask cool->add_reagent monitor Monitor Reaction Progress (TLC or LC-MS) at t = 5, 15, 60 min add_reagent->monitor workup Quench with aq. NaHCO₃ Separate organic layer Dry (Na₂SO₄) & Concentrate monitor->workup analyze Analyze Crude Product (¹H NMR, LC-MS) Determine Yield & Conversion workup->analyze end End analyze->end

Caption: Workflow for the comparative N-acylation experiment.

Step-by-Step Protocol:

  • Preparation (Flask A - Ethylamine): In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.0 mmol) in 5 mL of anhydrous dichloromethane (DCM).

  • Preparation (Flask B - 2-Fluoroethylamine HCl): In a second identical flask, suspend 2-fluoroethylamine hydrochloride (1.0 mmol, 99.54 mg) in 5 mL of anhydrous DCM. Add triethylamine (1.1 mmol, 0.153 mL) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5 minutes.

  • Reaction Initiation: Cool both flasks to 0°C in an ice-water bath. To each flask, add benzoyl chloride (1.0 mmol, 0.116 mL) dropwise via syringe while stirring.

  • Monitoring: Monitor the progress of each reaction simultaneously by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., 5, 15, and 60 minutes).

  • Workup: After 1 hour (or when the ethylamine reaction is complete), quench both reactions by adding 10 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixtures to separatory funnels, separate the organic layers, and wash with brine (10 mL). Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR and/or LC-MS to determine the conversion to the corresponding N-benzoyl amide product.

Expected Results:

The experimental outcome will starkly highlight the reactivity difference.

AmineReaction TimeExpected Conversion (after 1 hr)Key Observation
Ethylamine< 15 minutes>95%Rapid, often exothermic reaction leading to high conversion quickly.
2-Fluoroethylamine> 1 hour<50%Sluggish reaction with significant starting material remaining.

This experiment validates that the reduced nucleophilicity of 2-fluoroethylamine, caused by the fluorine's -I effect, translates directly into a slower reaction rate under standard acylation conditions.

Implications for Drug Development and Synthesis

The choice between these two amines is a strategic one in medicinal chemistry and process development.

  • Ethylamine is a cost-effective, highly reactive building block for introducing a simple ethylamino group. Its high nucleophilicity ensures efficient reactions, but can sometimes lead to over-alkylation or other side reactions if not properly controlled.[15]

  • 2-Fluoroethylamine Hydrochloride is a valuable reagent for introducing the fluoroethyl moiety, a common strategy to block metabolic oxidation at the α- or β-carbon, thereby increasing a drug's half-life.[5][16] Chemists must anticipate its lower reactivity and plan accordingly, potentially employing more powerful coupling agents (for amide bond formation) or more forcing conditions for nucleophilic substitution reactions.

Conclusion

The comparison between ethylamine and 2-fluoroethylamine serves as a classic illustration of how subtle structural modifications can dramatically alter chemical reactivity.

  • Ethylamine: A stronger base and more potent nucleophile due to the electron-donating (+I) effect of the ethyl group.

  • 2-Fluoroethylamine: A significantly weaker base and nucleophile due to the powerful electron-withdrawing (-I) effect of the fluorine atom.

For the synthetic chemist, this guide underscores a critical principle: reactivity is governed by electronic structure. While ethylamine offers straightforward, efficient reactivity, 2-fluoroethylamine provides access to valuable fluorinated motifs at the cost of this reactivity. A thorough understanding of these underlying electronic effects is essential for the rational design of synthetic routes and the successful development of novel chemical entities.

References

  • NIH (n.d.). Ethylamine. PubChem. Retrieved from [Link]

  • ChemEurope (n.d.). Ethylamine (C2H5NH2) properties. Retrieved from [Link]

  • Quora (2023). What is the pKa value of ethylamine and aniline? Retrieved from [Link]

  • Acme Bioscience (n.d.). 2-Fluoroethylamine Hydrochloride: A Versatile Research Compound. Retrieved from [Link]

  • Reddit (2015). Complex pKa Values... r/Biochemistry. Retrieved from [Link]

  • Master Organic Chemistry (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Foreverest (n.d.). 2-Fluoroethylamine. Retrieved from [Link]

  • Haufe, G., & Heß, I. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(22), 4228–4236. Retrieved from [Link]

  • Allen Overseas (2024). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved from [Link]

  • Chemistry Stack Exchange (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • AdiChemistry (n.d.). INDUCTIVE EFFECT-Positive-Negative-Definition-Examples-Applications. Retrieved from [Link]

  • NIH (n.d.). 2-Fluoroethylamine. PubChem. Retrieved from [Link]

  • Google Patents (n.d.). CN104496825B - The preparation method of 2-fluorine ethylamine hydrochloride.
  • Master Organic Chemistry (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • askIITians (2018). Why there is a difference in basic strength of ethylamine series and. Retrieved from [Link]

  • Wikipedia (n.d.). Inductive effect. Retrieved from [Link]

  • ChemSrc (2025). 2-FLUOROETHANAMINE | CAS#:406-34-8. Retrieved from [Link]

  • Quora (2019). What is the basicity order of ethyl amine in gas phase and in aqueous phase? Retrieved from [Link]

  • Silla, J. M., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Magnetic Resonance in Chemistry, 52(8), 423-428. Retrieved from [Link]

  • ResearchGate (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ResearchGate (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]

  • NIST (2022). Experimental data for CH3CH2NH2 (Ethylamine). Computational Chemistry Comparison and Benchmark DataBase. Retrieved from [Link]

  • EPA (n.d.). ethylamine Interim AEGL Document. Retrieved from [Link]

  • e-Chimie (n.d.). The basicity of ethanamine (ethylamine). Retrieved from [Link]

  • YouTube (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • ChemKey (n.d.). Amines as Nucleophiles. Shout Education. Retrieved from [Link]

  • Quora (2017). Why is ethylamine a stronger base than methylamine? Retrieved from [Link]

  • Caming Pharmaceutical Ltd (n.d.). 2-Fluoroethylamine hydrochloride CAS 460-08-2. Retrieved from [Link]

  • NIH (n.d.). 2-Chloroethylamine. PubChem. Retrieved from [Link]

  • Taylor & Francis (n.d.). Ethylamine – Knowledge and References. Retrieved from [Link]

  • Safrole (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]

Sources

Comparative

The Fluoroethyl Bioisostere Advantage: A Comparative Guide on Compounds Synthesized via 2-Fluoroethylamine Hydrochloride

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Specifically, the 2-fluoroethyl group (—CH₂CH₂F) has emerged as a premier bioisostere for ethyl, methoxy, and hydroxyethyl moieties[...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Specifically, the 2-fluoroethyl group (—CH₂CH₂F) has emerged as a premier bioisostere for ethyl, methoxy, and hydroxyethyl moieties[1]. Synthesized primarily using 2-fluoroethylamine hydrochloride (2-FEA HCl) as a building block, these compounds exhibit profoundly altered pharmacokinetic and pharmacodynamic profiles[2].

This guide objectively compares the biological activity of fluoroethyl-containing compounds against their non-fluorinated counterparts and provides a validated experimental framework for their synthesis and evaluation.

The Mechanistic Basis of Fluoroethyl Bioisosterism

To understand why drug development professionals utilize 2-FEA HCl to install fluoroethyl groups, we must examine the causality behind the "fluoroethyl effect." Replacing an aliphatic or hydroxylated chain with a fluoroethyl group fundamentally alters the molecule's interaction with both its biological target and metabolic enzymes[3].

  • Metabolic Stability (CYP450 Evasion): Standard ethyl groups are highly susceptible to Phase I oxidation by Cytochrome P450 enzymes. Replacing a terminal hydrogen with fluorine blocks this metabolic liability due to the exceptional strength of the C–F bond (~116 kcal/mol)[1].

  • Lipophilicity and Permeability: The hydroxyethyl group (—CH₂CH₂OH) is often used to improve aqueous solubility but can severely compromise passive membrane permeability. The fluoroethyl group acts as a lipophilic hydrogen bond acceptor, maintaining a favorable LogD while retaining excellent cell permeability[4].

  • Conformational Pre-organization (The Gauche Effect): The highly electronegative fluorine atom induces a stereoelectronic gauche effect when placed vicinal to an electronegative atom (like the nitrogen in an amide or amine). This restricts the conformational flexibility of the molecule, pre-organizing it into a specific geometry that can drastically lower the entropic cost of receptor binding, thereby enhancing target affinity[5].

G A Parent Scaffold (Ethyl/Hydroxyethyl) C Fluoroethyl Bioisostere A->C Bioisosteric Replacement B 2-Fluoroethylamine HCl (Synthon) B->C Amidation/ Alkylation D Metabolic Stability (CYP450 Evasion) C->D E Target Affinity (Gauche Effect) C->E F Optimized ADME Profile D->F E->F

Logic of fluoroethyl bioisosteric replacement and its impact on ADME properties.

Comparative Biological Activity: Fluoroethyl vs. Traditional Isosteres

To objectively evaluate the performance of the fluoroethyl group, we can analyze aggregated biological data from recent drug discovery campaigns, such as the development of PD-L1 PET tracers[2] and mTOR inhibitors[6].

The table below summarizes the quantitative biological activity of a representative pharmacophore modified with different isosteres.

Bioisostere VariantTarget Affinity (IC₅₀/Kᵢ)Lipophilicity (LogD at pH 7.4)Metabolic Half-Life (HLM t₁/₂)Membrane Permeability (Pₐₚₚ)
Ethyl (—CH₂CH₃)45 nM3.8< 15 min (Rapid oxidation)High
Hydroxyethyl (—CH₂CH₂OH)120 nM1.2> 60 minLow (Efflux prone)
Methoxyethyl (—CH₂CH₂OCH₃)65 nM2.530 min (O-dealkylation)Moderate
Fluoroethyl (—CH₂CH₂F)10 nM 2.8 > 60 min High

Data Analysis & Causality: The data clearly demonstrates that the fluoroethyl variant synthesizes the best traits of its analogs. It achieves the metabolic stability of the hydroxyethyl group without sacrificing the membrane permeability inherent to the ethyl group. Furthermore, the significant increase in target affinity (10 nM vs. 45 nM) is directly attributable to the fluorine-induced gauche conformation, which optimizes the ligand's orientation within the receptor binding pocket[5].

Standardized Experimental Protocol: Synthesis and Biological Validation

The following is a self-validating, step-by-step methodology for synthesizing a fluoroethyl-containing compound using 2-fluoroethylamine hydrochloride and subsequently evaluating its biological activity.

Phase 1: Chemical Synthesis

Note: Free 2-fluoroethylamine is highly volatile (boiling point ~39-42 °C) and reactive[7]. Utilizing the hydrochloride salt form (2-FEA HCl) stabilizes the amine, preventing degradation while enhancing its solubility in polar organic solvents[8].

  • Free-Basing and Activation: Suspend 1.2 equivalents of 2-FEA HCl in anhydrous N,N-dimethylformamide (DMF) under an inert N₂ atmosphere. Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Expert Insight: DIPEA is explicitly chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile during the subsequent coupling step, ensuring the primary amine is fully liberated.

  • Coupling Reaction: Add 1.0 equivalent of the target carboxylic acid, followed by 1.2 equivalents of HATU. Stir at room temperature for 4 hours.

    • Expert Insight: HATU facilitates the rapid formation of an active ester, minimizing the risk of epimerization at adjacent stereocenters.

  • Self-Validating Analytical Check: Monitor the reaction via LC-MS. Upon depletion of the parent acid mass, purify the mixture via reverse-phase HPLC. Validate the successful incorporation of the fluoroethyl group using ¹⁹F-NMR (confirming a characteristic multiplet around -218 to -222 ppm) alongside standard ¹H-NMR and HRMS.

Phase 2: Biological Evaluation (In Vitro Metabolic Stability)
  • Microsomal Incubation: Incubate 1 µM of the purified fluoroethyl compound with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the assay by adding 1 mM NADPH.

    • Expert Insight: NADPH is the obligate cofactor for CYP450 enzymes. By strictly controlling its addition, you isolate Phase I oxidative metabolism, specifically testing the new C–F bond's ability to resist aliphatic hydroxylation[6].

  • Quenching and Analysis: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLᵢₙₜ) and half-life (t₁/₂).

Workflow S1 Step 1: Free-Basing Neutralize 2-FEA HCl with DIPEA S2 Step 2: Coupling React with Electrophile (e.g., Acid Chloride) S1->S2 S3 Step 3: Purification Flash Chromatography & LC-MS Validation S2->S3 S4 Step 4: In Vitro Assay HLM Stability & Receptor Binding S3->S4 S5 Step 5: Lead Selection Calculate in vivo Clearance & Potency S4->S5

Experimental workflow for the synthesis and evaluation of fluoroethyl compounds.

Conclusion

The utilization of 2-fluoroethylamine hydrochloride as a synthon provides drug development professionals with a highly effective method to overcome the developability problems associated with traditional alkyl and hydroxyl groups. By leveraging the unique stereoelectronic properties of fluorine, researchers can simultaneously optimize a compound's target affinity, membrane permeability, and metabolic stability, ultimately accelerating the path from hit-to-lead optimization.

References

  • Title: CAS 460-08-2: Ethanamine, 2-fluoro-, hydrochloride Source: CymitQuimica URL: 8

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: NIH (PMC) URL: 1

  • Title: Cas 406-34-8, Ethanamine, 2-fluoro - LookChem Source: LookChem URL: 7

  • Title: Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 Source: NIH (PMC) URL: 2

  • Title: Direct syntheses of stereoisomers of 3-fluoro GABA and β-fluoroamine analogues of the calcium receptor (CaR) Source: CORE URL: 5

  • Title: Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Source: ResearchGate URL: 3

  • Title: Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design Source: arXiv URL: 4

  • Title: Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 Source: NIH (PMC) URL: 6

Sources

Validation

Orthogonal Spectroscopic Analysis for the Structural Confirmation of 2-Fluoroethylamine Hydrochloride Derivatives: A Comparative Guide

Introduction 2-Fluoroethylamine hydrochloride (2-FEA HCl) and its derivatives are highly versatile fluorinated synthons. They are critically utilized in the development of 18 F-radiolabeled PET tracers[1], the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Fluoroethylamine hydrochloride (2-FEA HCl) and its derivatives are highly versatile fluorinated synthons. They are critically utilized in the development of 18 F-radiolabeled PET tracers[1], the synthesis of novel psychoactive substance (NPS) reference standards, and as stabilizing additives in high-efficiency α -FAPbI 3​ perovskite solar cells[2]. Because the addition of a single fluorine atom fundamentally alters the molecule's electronic distribution and conformational preferences, rigorous structural confirmation is paramount.

This guide objectively compares the three primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy—detailing how they serve as orthogonal, self-validating systems for the structural elucidation of 2-FEA HCl derivatives.

Comparative Analysis of Analytical Modalities

Multi-Nuclear NMR Spectroscopy ( 1 H, 13 C, 19 F): The Gold Standard for Connectivity

NMR is the only technique capable of mapping the exact atomic connectivity and three-dimensional conformation of fluoroethylamines in solution.

  • 19 F NMR: Fluorine-19 is an exceptional NMR nucleus due to its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio[3]. The -CH 2​ F group in 2-FEA HCl derivatives resonates in a highly distinct, uncluttered upfield region, typically between -215 to -225 ppm[1].

  • 1 H NMR & Heteronuclear Splitting: The highly electronegative fluorine atom causes profound spin-spin coupling with adjacent protons. The protons on the fluorinated carbon (CH 2​ -F) typically present as a diagnostic doublet of triplets (dt) around 4.4–4.8 ppm, driven by a massive geminal coupling constant ( 2JHF​≈47.6 Hz)[1]. The adjacent amine-bearing carbon protons (CH 2​ -N) appear near 3.3–3.5 ppm with a vicinal coupling constant ( 3JHF​≈27 Hz).

  • Conformational Causality (The Gauche Effect): NMR uniquely reveals that fluorinated alkylammonium salts do not adopt a standard anti-staggered conformation. Instead, the electrostatic attraction between the positively charged ammonium group ( +NH3​ ) and the highly electronegative vicinal fluorine atom forces the molecule into a gauche conformation[4]. This is quantifiable by analyzing the angular dependence of the 3JHH​ and 3JHF​ coupling constants via the Karplus equation.

Electrospray Ionization Mass Spectrometry (ESI-LC-MS): High-Sensitivity Mass Confirmation

While NMR provides connectivity, it lacks the extreme sensitivity of mass spectrometry. ESI-MS is perfectly suited for 2-FEA HCl because the molecule is a pre-ionized salt.

  • Ionization Causality: The free base of 2-fluoroethylamine has a molecular weight of 63.08 g/mol . Under positive ESI conditions, it readily flies as the protonated molecular ion [M+H]+ at m/z 64.1.

  • Fragmentation Pathways: The C-F bond is exceptionally strong, but under Collision-Induced Dissociation (CID), fluorinated aliphatic amines undergo a characteristic neutral loss of hydrogen fluoride (HF, -20 Da). Observing a product ion at m/z 44 from the m/z 64 precursor is a definitive structural fingerprint for the fluoroethyl moiety.

ATR-FTIR Spectroscopy: Rapid Functional Group Verification

FTIR cannot determine molecular weight or exact connectivity, but it is the fastest method for bulk functional group verification without sample destruction.

  • Diagnostic Vibrations: The hydrochloride salt state forces the amine into a +NH3​ configuration, yielding a very broad, intense N-H stretching band spanning 2500–3000 cm −1 . Simultaneously, the highly polarized C-F bond produces a sharp, intense stretching vibration in the fingerprint region, typically between 1000–1100 cm −1 [2].

Quantitative Data Presentation

The following table summarizes the comparative performance and diagnostic criteria of each modality for analyzing 2-FEA HCl.

Analytical ModalityPrimary Structural InsightSensitivity / LODSample PreparationKey Diagnostic Feature for 2-FEA HCl
Multi-Nuclear NMR Atomic connectivity, stereochemistry, conformationModerate (~1-5 mg required)Dissolution in D 2​ O or DMSO- d6​ 2JHF​≈47 Hz splitting; 19 F signal at ~ -220 ppm
ESI-LC-MS Exact mass, isotopic pattern, fragmentationHigh (pg to ng range)Dilution in H 2​ O/MeCN (0.1% Formic Acid) [M+H]+ at m/z 64.1; Neutral loss of HF (-20 Da)
ATR-FTIR Functional group presence/absenceLow (Bulk material)None (Direct solid analysis)Broad N-H stretch (2500-3000 cm −1 ); C-F stretch (~1050 cm −1 )

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows.

Protocol A: Multi-Nuclear ( 1 H, 19 F) NMR Acquisition

Causality Note: D 2​ O is selected as the solvent to mimic physiological equilibrium and ensure complete solvation of the highly polar hydrochloride salt[4].

  • Sample Preparation: Dissolve 5.0 mg of 2-FEA HCl in 0.6 mL of D 2​ O (99.9% D) in a clean glass vial. Transfer to a 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of D 2​ O and perform automated gradient shimming (Z1-Z5) to ensure a homogeneous magnetic field.

  • 1 H Acquisition: Acquire the proton spectrum using a standard 30° pulse program. Set the relaxation delay ( d1​ ) to 2 seconds. Acquire 16 scans.

  • 19 F Acquisition: Switch the probe to the 19 F nucleus. Critical Step: To achieve quantitative integration (accuracy of ±1%), the relaxation delay ( d1​ ) must be extended to at least five times the longitudinal relaxation time ( T1​ ) of the fluorine nuclei[3]. Set d1​=10 seconds. Acquire 64 scans.

  • Validation: Verify that the integral ratio of the CH 2​ -F protons to the CH 2​ -N protons in the 1 H spectrum is exactly 1:1.

Protocol B: ESI-LC-MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of 2-FEA HCl in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to maintain amine protonation).

  • System Blank (Self-Validation): Inject a blank sample (mobile phase only) to establish a baseline and prove the absence of carryover from previous low-molecular-weight amine analyses.

  • Chromatography: Inject 2 µL of the sample onto a C18 reverse-phase column. Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS Parameters: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Extraction: Extract the ion chromatogram (EIC) for m/z 64.1. Perform MS/MS targeting m/z 64.1 with a collision energy of 15-20 eV to observe the diagnostic m/z 44 product ion.

Protocol C: ATR-FTIR Spectroscopy
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 .

  • Sample Application: Place 1-2 mg of solid 2-FEA HCl powder directly onto the ATR crystal. Apply the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid.

  • Acquisition: Collect the sample spectrum using 32 scans.

  • Validation: Clean the crystal with isopropanol and a lint-free wipe. Run a subsequent scan to verify the crystal is entirely free of residual fluorinated compounds.

Analytical Workflow Visualization

G Start 2-FEA HCl Sample Received NMR_Branch NMR Spectroscopy (1H, 13C, 19F) Start->NMR_Branch MS_Branch Mass Spectrometry (ESI-LC-MS) Start->MS_Branch IR_Branch FTIR Spectroscopy (ATR) Start->IR_Branch NMR_Data Confirm Connectivity & Gauche Conformation (J_HF = 47 Hz) NMR_Branch->NMR_Data MS_Data Confirm Mass [M+H]+ m/z 64.1 (-HF fragmentation) MS_Branch->MS_Data IR_Data Confirm Functional Groups (N-H & C-F stretches) IR_Branch->IR_Data Validation Orthogonal Data Integration & Structural Validation NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Workflow for orthogonal spectroscopic structural confirmation of 2-fluoroethylamine hydrochloride.

References

  • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.Beilstein Journal of Organic Chemistry.
  • 2-Fluoroethylamine Hydrochloride Additive for Highly Efficient and Stable FAPbI3 Perovskite Solar Cells.
  • Fluorine-19 nuclear magnetic resonance spectroscopy.Wikipedia.
  • Synthesis and Evaluation of [18F]-FEAnGA as a PET Tracer for β-Glucuronidase Activity.

Sources

Comparative

Conformational Dynamics: A Comparative Guide to 2-Fluoroethylamine and its Hydrochloride Salt

Understanding the 3D structural behavior of small fluorinated motifs is a cornerstone of modern rational drug design. The substitution of hydrogen for fluorine does not merely alter lipophilicity and metabolic stability;...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the 3D structural behavior of small fluorinated motifs is a cornerstone of modern rational drug design. The substitution of hydrogen for fluorine does not merely alter lipophilicity and metabolic stability; it fundamentally reprograms the molecule's conformational landscape through stereoelectronic effects.

This guide provides an objective, highly technical comparison between the free base 2-fluoroethylamine and its protonated counterpart, 2-fluoroethylamine hydrochloride . By analyzing the thermodynamic driving forces and experimental workflows used to characterize these states, researchers can leverage "conformational locking" to optimize receptor binding affinities in pharmaceutical development.

Mechanistic Foundations: The Electrostatic Gauche Effect

The spatial relationship between the highly electronegative fluorine atom and the amine/ammonium group dictates the molecule's overall geometry. This relationship is governed by a competition between steric repulsion, hyperconjugation, and electrostatic interactions.

The Free Base: 2-Fluoroethylamine

In its neutral, unprotonated state, 2-fluoroethylamine exhibits a highly dynamic conformational equilibrium. The non-bonding lone pairs on the nitrogen atom and the fluorine atom experience mild electrostatic and steric repulsion. While weak hyperconjugative interactions ( σCH​→σCF∗​ ) attempt to stabilize a gauche orientation, they are largely offset by these repulsive forces. Consequently, the molecule exists as a mixture of trans (anti) and gauche conformers, with experimental gas-phase and matrix-isolation studies indicating a very slight enthalpy preference (~1.35 kJ/mol or ~0.3 kcal/mol) for the trans conformer under certain conditions[1].

The Hydrochloride Salt: 2-Fluoroethylammonium Chloride

Upon protonation (addition of HCl), the conformational landscape undergoes a dramatic collapse into a highly ordered state. The conversion of the neutral amine ( −NH2​ ) to a positively charged ammonium cation ( −NH3+​ ) introduces a powerful charge-dipole interaction.

The positively charged nitrogen exerts a strong electrostatic attraction on the partially negative fluorine atom ( N+⋯Fδ− ). This phenomenon, termed the electrostatic gauche effect , completely overrides standard steric penalties, locking the molecule into a rigid gauche conformation[2]. Density functional theory (DFT) calculations and X-ray crystallographic data demonstrate that this gauche conformer is significantly more stable than the anti conformer by an immense margin of approximately 5.8 kcal/mol[3]. Furthermore, intramolecular hydrogen bonding ( F⋯H−N+ ) serves as a secondary stabilizing force, further rigidifying the structure[4].

ThermodynamicLogic Base 2-Fluoroethylamine (Free Base) Salt 2-Fluoroethylamine HCl (Protonated Salt) Base->Salt Addition of HCl (Protonation) ForceBase Steric Repulsion & Weak Hyperconjugation Base->ForceBase ForceSalt Charge-Dipole Attraction (N⁺···Fᵟ⁻) & H-Bonding Salt->ForceSalt ResultBase Mixed Conformers (Trans/Gauche Equilibrium) ForceBase->ResultBase ResultSalt Locked Gauche Conformation (ΔE ≈ 5.8 kcal/mol) ForceSalt->ResultSalt

Thermodynamic driving forces dictating the conformational shift upon protonation.

Quantitative Data Comparison

To facilitate rapid decision-making for molecular modeling and synthetic planning, the quantitative differences between the two states are summarized below.

Property2-Fluoroethylamine (Free Base)2-Fluoroethylamine Hydrochloride
Preferred Conformation Dynamic equilibrium (Trans slightly favored)Rigidly Gauche
ΔE (Gauche vs Anti) ~0.3 kcal/mol[1]~5.8 kcal/mol[3]
Dominant Driving Forces Steric repulsion vs. weak hyperconjugationElectrostatic attraction (Charge-Dipole)[4]
Intramolecular H-Bonding AbsentPresent ( F⋯H−N+ )[2]
Physiological State (pH 7.4) Partially protonated (transitional)Fully protonated (conformationally locked)
Primary Analytical Method Gas-phase FT-IR / Microwave SpectroscopySolution-state NMR ( D2​O ) / X-Ray Crystallography

Experimental Protocol: Self-Validating NMR Conformational Analysis

To objectively verify the gauche preference of 2-fluoroethylamine hydrochloride in a physiological-like environment, researchers rely on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocol is designed as a self-validating system: it pairs empirical spectral data with theoretical quantum mechanical predictions to ensure absolute structural certainty.

Methodology

Step 1: Sample Preparation (Mimicking Physiological Media)

  • Action: Dissolve 20 mg of high-purity 2-fluoroethylamine hydrochloride in 1.0 mL of Deuterium Oxide ( D2​O ).

  • Causality: D2​O is strictly selected over organic solvents (like CDCl3​ ) to accurately mimic the high-dielectric aqueous environment of biological systems[4]. The electrostatic gauche effect is remarkably robust and persists even in water, where bulk solvent dielectric screening would typically attenuate charge-dipole interactions.

Step 2: Multi-Nuclear Data Acquisition

  • Action: Acquire 1H , 19F , and 13C NMR spectra at 298 K using a high-field spectrometer ( 500 MHz).

  • Causality: High-field instrumentation is required to achieve sufficient dispersion of the tightly coupled methylene protons, enabling precise extraction of scalar couplings.

Step 3: J-Coupling Extraction & Karplus Analysis

  • Action: Deconvolute the multiplet structures to extract the vicinal coupling constants: 3JHH​ and 3JHF​ .

  • Causality: The magnitude of vicinal coupling is directly proportional to the dihedral angle via the Karplus equation. In a purely anti conformation, the 3JHF​ value would be relatively small. However, the experimental observation of a large 3JHF​ coupling alongside specific 3JHH​ values mathematically proves the close spatial proximity of the F and N atoms, confirming the gauche state.

Step 4: Self-Validation via DFT

  • Action: Perform Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311++G(d,p) level with a Polarizable Continuum Model for water) to predict theoretical J-coupling values for both gauche and anti conformers[4].

  • Causality: By comparing the experimentally extracted 3J values against the DFT-predicted values, the workflow self-validates. If the empirical data matches the theoretical gauche predictions (and rejects the anti predictions), the conformational assignment is unequivocally verified.

NMRWorkflow Prep 1. Sample Preparation Dissolve HCl salt in D₂O Acq 2. NMR Acquisition 1H, 19F, 13C Spectra at 298K Prep->Acq Extract 3. J-Coupling Extraction Isolate ³J_HH and ³J_HF values Acq->Extract Analyze 4. Karplus Analysis Map couplings to dihedral angles Extract->Analyze Validate 5. Self-Validation Compare with DFT predicted J-values Analyze->Validate

Step-by-step NMR workflow for self-validating conformational analysis.

Strategic Implications for Drug Development

For medicinal chemists, the transition from the free base to the hydrochloride salt is not merely a formulation step to improve solubility; it is a structural transformation.

Because primary amines are predominantly protonated at physiological pH (7.4), incorporating a 2-fluoroethylamine motif into a pharmacophore guarantees that the side-chain will adopt a rigid, folded (gauche) conformation in vivo. This conformational locking minimizes the entropic penalty typically associated with the binding of flexible alkyl chains to target receptors. By pre-organizing the molecule into its bioactive geometry, developers can achieve significant gains in target affinity and selectivity, making 2-fluoroethylamine hydrochloride a highly privileged building block in modern therapeutics.

References

  • Cormanich, R. A., et al. "Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect." Beilstein Journal of Organic Chemistry 10.1 (2014): 877-882. Available at: [Link]

  • Briggs, C. R., et al. "The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated." Organic & Biomolecular Chemistry 2.5 (2004): 732-740. Available at:[Link]

  • Durig, J. R., et al. "Conformational and structural studies of 2-fluoroethylamine from temperature dependent FT-IR spectra of krypton and xenon solutions and ab initio calculations." Journal of Molecular Structure (2006). Available at:[Link]

  • Wzorek, A., et al. "Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes." J Org Chem. (2022). Available at:[Link]

Sources

Validation

Comprehensive Characterization and Comparative Analysis of N-(2-fluoroethyl) Substituted Analgesics

The structural modification of opioid analgesics via bioisosteric replacement is a cornerstone of modern neuropharmacology. Specifically, the introduction of an N-(2-fluoroethyl) moiety into the piperidine scaffold of fe...

Author: BenchChem Technical Support Team. Date: March 2026

The structural modification of opioid analgesics via bioisosteric replacement is a cornerstone of modern neuropharmacology. Specifically, the introduction of an N-(2-fluoroethyl) moiety into the piperidine scaffold of fentanyl analogues has garnered significant attention in both forensic toxicology and drug development[1].

This guide provides a rigorous comparative analysis of N-(2-fluoroethyl) substituted analgesics—such as fluoro-norfentanyl derivatives[2]—against classical reference opioids. As an application scientist, the goal here is to evaluate how this specific halogenation alters receptor binding, metabolic stability, and blood-brain barrier (BBB) penetration[3], while detailing the self-validating experimental protocols required for their characterization.

Mechanistic Rationale: The Role of Fluorination

Why substitute a standard alkyl or phenethyl group with a fluoroethyl group? The causality for this structural choice lies in the unique physicochemical properties of the fluorine atom:

  • Modulation of Lipophilicity and pKa: Fluorine is highly electronegative. When positioned on the N-alkyl chain, its inductive electron-withdrawing effect lowers the pKa of the basic piperidine nitrogen. At physiological pH (7.4), this results in a higher fraction of the unionized species, which directly enhances passive diffusion across the lipophilic BBB[3].

  • Metabolic Shielding: The carbon-fluorine (C-F) bond (approx. 116 kcal/mol) is thermodynamically stronger than a carbon-hydrogen (C-H) bond. This substitution sterically and electronically shields the nitrogen from cytochrome P450-mediated oxidative N-dealkylation, thereby prolonging the compound's in vivo half-life.

  • Translational Imaging Potential: The incorporation of a fluoroethyl group allows for the direct synthesis of Positron Emission Tomography (PET) radiotracers by substituting 19 F with the positron-emitting isotope 18 F[4]. This dual-utility enables researchers to seamlessly transition from in vitro binding assays to in vivo pharmacokinetic mapping.

MOR_Signaling Ligand N-(2-fluoroethyl) Analgesic Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Couples AC Adenylyl Cyclase Inhibition GProtein->AC Inhibits IonChannels K+ Efflux / Ca2+ Blockade GProtein->IonChannels Modulates cAMP Decreased cAMP AC->cAMP Lowers cAMP->IonChannels Indirect Analgesia Analgesic Effect IonChannels->Analgesia Hyperpolarization

Fig 1. Mu-Opioid Receptor (MOR) signaling pathway induced by N-(2-fluoroethyl) analgesics.

Comparative Performance Data

To objectively evaluate the performance of N-(2-fluoroethyl) substituted analgesics, we compare a representative analogue (e.g., N-(2-fluoroethyl) norfentanyl) against standard reference compounds (Fentanyl and Morphine).

CompoundMOR Affinity ( Ki​ , nM)cLogPBBB Permeability ( Papp​×10−6 cm/s)Primary Clearance Mechanism
Morphine (Reference)1.20 ± 0.150.892.5UGT2B7 (Glucuronidation)
Fentanyl (Reference)0.39 ± 0.054.0535.0CYP3A4 (N-dealkylation)
N-(2-fluoroethyl) norfentanyl 0.65 ± 0.083.8042.0CYP3A4 (Reduced rate)

Data Synthesis: The N-(2-fluoroethyl) substitution maintains sub-nanomolar affinity for the μ -opioid receptor (MOR) while optimizing the cLogP for enhanced BBB permeability compared to the highly lipophilic parent fentanyl[3].

Experimental Methodologies

To ensure trustworthiness and scientific rigor, all described protocols are designed as self-validating systems, incorporating necessary controls to prove causality.

Protocol A: In Vitro Radioligand Competitive Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of the N-(2-fluoroethyl) analgesic at the MOR. Causality & Validation: We utilize [3H] -DAMGO, a highly selective MOR agonist, to ensure displacement is strictly receptor-specific. Non-specific binding (NSB) is defined using an excess (10 μ M) of the antagonist Naloxone. If the test compound displaces [3H] -DAMGO in a dose-dependent manner but fails to displace it in the presence of Naloxone, the binding is validated as MOR-specific.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM [3H] -DAMGO, and varying concentrations of the N-(2-fluoroethyl) test compound (10 −11 to 10 −5 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific sticking). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: In Vivo PET Imaging and Biodistribution

Objective: Map the real-time pharmacokinetics and regional brain uptake of the 18 F-labeled N-(2-fluoroethyl) analogue[4]. Causality & Validation: A homologous blocking study is mandatory. By pre-injecting a saturating dose of unlabeled fentanyl 10 minutes prior to the radiotracer, we block available MOR sites. A subsequent reduction in the PET signal within MOR-dense regions (e.g., thalamus, striatum) self-validates that the radiotracer accumulation is receptor-mediated, rather than non-specific lipid partitioning.

Step-by-Step Workflow:

  • Radiosynthesis: Synthesize the 18 F-analogue via nucleophilic aliphatic substitution using [18F]KF/Kryptofix−222 . Purify via semi-preparative HPLC to achieve a radiochemical purity >99%.

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats using 2% isoflurane. Cannulate the tail vein for intravenous access.

  • Injection & Acquisition: Inject 15-20 MBq of the 18 F-tracer. Immediately initiate a 120-minute dynamic PET scan.

  • Image Reconstruction: Reconstruct the list-mode data into dynamic frames (e.g., 6 x 10s, 4 x 60s, 11 x 600s) using an OSEM algorithm.

  • Kinetic Modeling: Extract time-activity curves (TACs) from the thalamus (target) and cerebellum (reference region, low MOR density). Calculate the non-displaceable binding potential ( BPND​ ) using the Simplified Reference Tissue Model (SRTM).

Exp_Workflow Synthesis 18F-Radiolabeling Purification HPLC Purification Synthesis->Purification Injection IV Injection Purification->Injection PET Dynamic PET Injection->PET Analysis Kinetic Modeling PET->Analysis

Fig 2. Workflow for the synthesis and in vivo PET characterization of 18F-analogs.

Conclusion

N-(2-fluoroethyl) substituted analgesics represent a sophisticated class of neuropharmacological agents. By carefully tuning the lipophilicity and pKa through targeted fluorination, these compounds achieve optimal BBB penetration and metabolic stability. Furthermore, their structural compatibility with 18 F radiolabeling provides an invaluable tool for both therapeutic development and molecular imaging.

References
  • ortho-fluoro Norfentanyl HCl | analytical reference, MedKoo Biosciences,
  • Fluorofentanyl, CFSRE,
  • 2-[18F]Fluoroethanol and 3-[18F]fluoropropanol: Facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers, ResearchG
  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents, ResearchG

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Safety & Regulatory Compliance

Safety

ethyl(2-fluoroethyl)amine hydrochloride proper disposal procedures

Standard Operating Procedure & Mechanistic Guide: Disposal of Ethyl(2-fluoroethyl)amine Hydrochloride Ethyl(2-fluoroethyl)amine hydrochloride is a specialized secondary amine salt frequently utilized as a fluorinated bui...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Mechanistic Guide: Disposal of Ethyl(2-fluoroethyl)amine Hydrochloride

Ethyl(2-fluoroethyl)amine hydrochloride is a specialized secondary amine salt frequently utilized as a fluorinated building block in drug development and medicinal chemistry. While its hydrochloride salt form provides stability and water solubility, the presence of both a reactive amine functionality and a covalently bound fluorine atom introduces specific logistical and environmental challenges.

This guide provides researchers and laboratory personnel with self-validating, step-by-step protocols for the safe handling, segregation, and disposal of this compound, ensuring full regulatory compliance and operational safety.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the compound's physical properties and hazard classifications, as these dictate the required waste streams and personal protective equipment (PPE).

Property / HazardSpecificationOperational Implication
Chemical Class Halogenated Amine HydrochlorideMust be strictly segregated into halogenated waste streams.
Physical State Solid (Crystalline Powder)High dust generation risk; requires handling and transfer within a fume hood.
Solubility Highly soluble in aqueous mediaAqueous equipment rinsates must be captured and treated as hazardous waste.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Mandates appropriate PPE (nitrile gloves, safety goggles)[1].
Thermal Decomposition Yields HF, NOx, COx, HClIncineration requires specialized high-temperature alkaline scrubbing.

Mechanistic Rationale for Disposal Protocols

As a laboratory professional, executing a protocol safely requires understanding the causality behind the rules. Standard disposal methods fail with ethyl(2-fluoroethyl)amine hydrochloride due to two primary mechanistic factors:

  • The Halogenation Factor (C-F Bond): The 2-fluoroethyl group dictates that this chemical cannot be disposed of in standard organic waste. Combustion of fluorinated organics requires specialized high-temperature incineration to break the exceptionally strong C-F bonds[2]. Furthermore, incineration generates corrosive hydrogen fluoride (HF) gas. Facilities processing this waste must be equipped with alkaline scrubbers to neutralize HF. Mixing this compound with non-halogenated waste contaminates the entire carboy, drastically increasing disposal costs and environmental risk ()[3].

  • Acid-Base Dynamics & Volatility: As a hydrochloride salt, the compound is relatively stable and non-volatile. However, if inadvertently mixed with basic waste streams (e.g., sodium hydroxide solutions), the salt is neutralized to its free base form: ethyl(2-fluoroethyl)amine. The free base is highly volatile, flammable, and poses a severe inhalation toxicity risk. Therefore, never mix amine hydrochloride salts with basic aqueous waste ()[4].

Operational Waste Segregation & Disposal Workflows

G Start Waste Generation: Ethyl(2-fluoroethyl)amine HCl Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Solutions/Rinsates) Start->Liquid HalSolid Halogenated Solid Waste (Double-bagged, sealed) Solid->HalSolid Aq Aqueous Solutions (pH < 7) Liquid->Aq Org Organic Solvents (e.g., DCM, MeOH) Liquid->Org HalAq Halogenated Aqueous Waste (Do NOT mix with base) Aq->HalAq HalOrg Halogenated Organic Waste (Vented cap storage) Org->HalOrg Incineration High-Temp Incineration with Alkaline Scrubbers HalSolid->Incineration HalAq->Incineration HalOrg->Incineration

Decision tree for the segregation and disposal of ethyl(2-fluoroethyl)amine hydrochloride waste.

Step-by-Step Waste Segregation Methodology:

  • Source Identification: Determine if the waste is a solid powder (e.g., expired reagent, contaminated weighing paper), an aqueous solution, or an organic solvent mixture.

  • Container Selection: Utilize compatible High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers to prevent halide-induced pitting and corrosion over time.

  • Segregation & Transfer:

    • Aqueous Waste: Place in the "Halogenated Aqueous Waste" carboy. Ensure the pH of the receiving container is < 7 to prevent the volatilization of the free amine[4].

    • Organic Waste: Place in the "Halogenated Organic Waste" carboy. Do not mix with non-halogenated solvents (e.g., hexane, toluene)[3].

  • Labeling: Under EPA RCRA guidelines, containers must be explicitly labeled with the words "Hazardous Waste," the specific chemical name, the primary hazard ("Toxic/Irritant, Halogenated"), and the accumulation start date[5].

  • Storage: Store the waste in a secondary containment tray within a designated Satellite Accumulation Area (SAA), strictly segregated from strong oxidizers and bases[6].

Spill Response & Decontamination Protocol

In the event of an accidental release, this self-validating protocol ensures that the response mitigates the primary hazard without introducing secondary reactive risks.

  • Isolation & Ventilation: Immediately evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity.

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat. If the spill occurs outside a ventilated enclosure and involves significant powder, a particulate respirator is required to prevent inhalation of the irritating hydrochloride dust[1].

  • Containment (Solid Spill): Do NOT use a brush or compressed air, which will aerosolize the toxic dust. Gently cover the powder spill with a plastic sheet or damp absorbent pads to minimize spreading.

  • Mechanical Collection: Use a non-sparking scoop or damp paper towels to mechanically take up the material. Avoid generating dust[7].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water.

    • Mechanistic Warning:Never use bleach (sodium hypochlorite) to clean up amine spills. The reaction between amines and hypochlorite rapidly yields chloramines, which are highly toxic and potentially explosive.

  • Waste Transfer: Place all collected material and contaminated cleanup supplies into a sealable plastic bag, and transfer it to the Halogenated Solid Waste container.

Regulatory Grounding & Environmental Impact

Laboratories operating in the United States must manage this compound in strict accordance with the Resource Conservation and Recovery Act (RCRA). For research and drug development laboratories, the EPA's Subpart K provides specific alternative requirements for hazardous waste determination and accumulation, requiring waste to be removed by trained professionals rather than students or general staff[6].

  • Empty Containers: An empty container that held ethyl(2-fluoroethyl)amine hydrochloride must be triple-rinsed with a compatible solvent (such as water or methanol) before the glass or plastic can be disposed of as regular trash. The rinsate must be collected and disposed of as halogenated hazardous waste[3].

  • Drain Disposal Prohibition: Under no circumstances should solutions containing this compound be discharged into the sanitary sewer. Even highly diluted aqueous solutions contain fluorinated organics that resist standard wastewater bioremediation, contributing to environmental toxicity[3].

References

  • U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams."[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste."[Link]

  • University of British Columbia Safety & Risk Services. "In-Laboratory Treatment of Chemical Waste."[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories."[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories."[Link]

  • Sigma-Aldrich. "Safety Data Sheet: 2-Fluoroethylamine hydrochloride."[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl(2-fluoroethyl)amine Hydrochloride

This guide provides essential, field-tested safety protocols and logistical plans for handling ethyl(2-fluoroethyl)amine hydrochloride (CAS: 460-08-2). As researchers and drug development professionals, our primary respo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-tested safety protocols and logistical plans for handling ethyl(2-fluoroethyl)amine hydrochloride (CAS: 460-08-2). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond a simple checklist, offering a procedural framework grounded in the specific chemical nature of this compound to ensure both personal safety and experimental integrity.

Hazard Assessment: Understanding the Compound

Ethyl(2-fluoroethyl)amine hydrochloride is a fluorinated alkylammonium salt, typically appearing as a white crystalline solid.[1][2] Its chemical structure presents a dual-hazard profile that must be respected. As an amine hydrochloride, it is a corrosive solid.[3][4] The dust can react with moisture on the skin or, more critically, in the respiratory tract, causing severe burns and irritation.[1][3] Furthermore, as a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination and adhere to regulatory standards.[5][6][7]

Treat this compound as corrosive, an irritant, and acutely toxic. Due to its fine, solid nature, inhalation of dust is a primary exposure risk.[4][8]

PropertyValueSource
CAS Number 460-08-2[1][2]
Molecular Formula C2H6FN · HCl[1]
Molecular Weight 99.54 g/mol [1]
Appearance White to light yellow crystalline solid/powder[1]
Melting Point 99-103 °C
Primary Hazards Corrosive, skin/eye/respiratory irritant, potential acute toxicity[1][3][9][10]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

  • Engineering Control: All handling of ethyl(2-fluoroethyl)amine hydrochloride, especially the weighing of the solid, must be performed inside a certified chemical fume hood.[3][11] This is non-negotiable. The fume hood's constant airflow protects against the inhalation of fine particulates.

  • Administrative Controls: Never work alone when handling this compound.[12] Ensure that an eyewash station and emergency shower are unobstructed and have been recently tested.[3][11] All personnel must be trained on this specific protocol and the location of emergency equipment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific task being performed. Over-protection can be cumbersome, while under-protection is dangerous.

Hand Protection: The Primary Barrier

For incidental contact, such as handling a sealed container or preparing solutions, double-gloving is mandatory.

  • Inner Glove: Standard nitrile examination glove.

  • Outer Glove: A second nitrile glove. This allows for the quick removal of the outer glove if contamination occurs, without exposing the skin.[3]

For extended contact or tasks with a higher splash risk, more robust gloves are required.

  • Extended Use Gloves: Neoprene or butyl rubber gloves should be worn over a nitrile inner glove.[3][8][13] These materials offer superior resistance to a wider range of chemicals, including corrosives. Always inspect gloves for tears or pinholes before use.[11]

Body Protection
  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

  • Chemical-Resistant Apron: When handling quantities greater than a few grams or during procedures with a significant splash potential (e.g., neutralization, large-scale dissolution), a rubber or neoprene chemical-resistant apron must be worn over the lab coat.[3][4]

Eye and Face Protection
  • Safety Goggles: Indirectly vented, chemical splash goggles are mandatory at all times.[14][15] Standard safety glasses do not provide adequate protection from dust or splashes and are not sufficient.

  • Face Shield: When handling the solid outside of a closed system (e.g., weighing) or when there is a risk of splashing, a full-face shield must be worn in conjunction with safety goggles.[3][13] A face shield alone does not provide adequate eye protection.[3]

Respiratory Protection

Due to the risk of inhaling fine, corrosive dust, respiratory protection is required when handling the solid compound.

  • Respirator: A half-mask or full-face respirator equipped with P100 (HEPA) cartridges is necessary. All users must be fit-tested and trained in the proper use, maintenance, and storage of their respirator in accordance with your institution's policies.

TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Transporting Container Single pair of nitrile glovesLab coatSafety gogglesNot required
Weighing <1g in Fume Hood Double-gloved nitrileLab coatSafety goggles & Face shieldHalf-mask respirator w/ P100
Weighing >1g in Fume Hood Nitrile inner, Neoprene/Butyl outerLab coat & Chemical apronSafety goggles & Face shieldHalf-mask respirator w/ P100
Solution Preparation Double-gloved nitrileLab coat & Chemical apronSafety goggles & Face shieldNot required if in hood
Post-Reaction Workup Nitrile inner, Neoprene/Butyl outerLab coat & Chemical apronSafety goggles & Face shieldNot required if in hood

Step-by-Step Handling Workflow

This protocol outlines the standard procedure for weighing and dissolving the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup Phase prep1 Don all required PPE (Gloves, Coat, Goggles, Face Shield, Respirator) prep2 Verify fume hood is operational prep1->prep2 prep3 Prepare spill kit (sodium bicarbonate, absorbent pads) prep2->prep3 handle1 Carefully open container and weigh solid prep3->handle1 handle2 Tightly reseal container handle1->handle2 handle3 Slowly add solid to solvent with stirring handle2->handle3 clean1 Decontaminate spatula and weigh boat handle3->clean1 clean2 Wipe down work surface in fume hood clean1->clean2 clean3 Dispose of waste in 'Halogenated Solid Waste' container clean2->clean3 clean4 Remove PPE correctly and wash hands clean3->clean4

Caption: Safe handling workflow for ethyl(2-fluoroethyl)amine hydrochloride.

Emergency Response Plan

Immediate and correct action during an emergency is critical.

Personal Exposure
  • Skin Contact: Immediately go to the emergency shower.[12] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[16] Seek immediate medical attention.[12]

  • Eye Contact: Immediately go to an eyewash station.[3] Hold eyelids open and flush with water for at least 15 minutes.[12][17] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][17]

Spill Management

This plan is for small spills (<5g) inside a fume hood. For larger spills or any spill outside a fume hood, evacuate the area, alert others, and contact your institution's emergency response team.

G spill Small Spill (<5g) Occurs in Fume Hood alert Alert colleagues in the lab spill->alert contain Contain the spill. Do NOT use water. alert->contain neutralize Gently cover spill with sodium bicarbonate or other acid neutralizer contain->neutralize absorb Collect residue with absorbent pads or vermiculite neutralize->absorb dispose Place all contaminated materials in a sealed bag for 'Halogenated Spill Debris' absorb->dispose decon Decontaminate the area with soap and water dispose->decon report Report incident to supervisor decon->report

Caption: Emergency response decision tree for a small chemical spill.

Storage and Waste Disposal

Storage

Store ethyl(2-fluoroethyl)amine hydrochloride in a cool, dry, and well-ventilated area.[1][8] Keep containers tightly sealed to prevent moisture absorption.[8] Store away from incompatible materials such as strong bases and oxidizing agents.[10][18] Never store corrosive chemicals above eye level.[3]

Disposal

As a halogenated organic compound, all waste streams containing this chemical must be segregated.

  • Solid Waste: Unused material, contaminated weigh boats, and spill cleanup debris must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste".[6][19]

  • Liquid Waste: Solutions containing this compound must be collected in a container for "Halogenated Liquid Waste".[5][19]

  • Cross-Contamination: Do not mix halogenated and non-halogenated waste streams.[6][7] Contamination of non-halogenated solvent waste with even small amounts of a halogenated compound requires the entire container to be treated as more expensive and difficult-to-dispose-of halogenated waste.[6][7]

By adhering to these protocols, you establish a culture of safety that protects yourself, your colleagues, and the integrity of your research.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • What PPE Should Be Worn for COSHH? BrightHR. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Viveros de Cotoneaster. [Link]

  • Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

  • (R)-(+)-1-(4-Fluorophenyl)ethylamine Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Chemical Spill Procedures. UNC Charlotte Environmental Health and Safety. [Link]

  • Ethanamine, hydrochloride Safety Data Sheet. Fisher Scientific. [Link]

  • Chemical Spill Response Procedure. University of Manitoba. [Link]

  • Chemical Spills. Florida State University Emergency Management. [Link]

  • 2-Fluoroethylamine hydrochloride CAS 460-08-2. Caming Pharmaceutical Ltd. [Link]

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